LY900009
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-hydroxy-3-methyl-N-[(2S)-1-[[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-13(2)20(27)22(29)24-14(3)21(28)25-19-17-11-6-5-9-15(17)16-10-7-8-12-18(16)26(4)23(19)30/h5-14,19-20,27H,1-4H3,(H,24,29)(H,25,28)/t14-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURYTIUJMYPBNN-GKCIPKSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@H](C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701102553 | |
| Record name | (2S)-N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-2-hydroxy-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701102553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209984-68-9 | |
| Record name | (2S)-N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-2-hydroxy-3-methylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209984-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY-900009 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209984689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-2-hydroxy-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701102553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-900009 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX8XQ3H3RV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of LY900009: A Technical Guide to a Novel γ-Secretase Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY900009 is an orally active small molecule that acts as a potent and selective inhibitor of γ-secretase, a critical enzyme in the Notch signaling pathway.[1] Deregulation of the Notch pathway is a known driver in a variety of malignancies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the mechanism of action of this compound in cancer cells, detailing the underlying signaling pathways, quantitative preclinical data, and the experimental methodologies employed to elucidate its function.
Core Mechanism of Action: Inhibition of Notch Signaling
The primary mechanism of action of this compound is the selective inhibition of the γ-secretase protein complex.[1][2] This multiprotein complex is responsible for the intramembranous cleavage of several transmembrane proteins, most notably the Notch receptors (Notch1-4).
The canonical Notch signaling cascade is initiated upon the binding of a Notch ligand (e.g., Delta-like or Jagged) on a neighboring cell to a Notch receptor. This interaction triggers two sequential proteolytic cleavages. The first is mediated by an ADAM (A Disintegrin and Metalloproteinase) family protease, which sheds the extracellular domain of the receptor. The second, and crucial, step is the intramembranous cleavage of the remaining receptor fragment by γ-secretase. This cleavage releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with the DNA-binding protein CSL (CBF1/Suppressor of Hairless/LAG-1) and co-activators of the Mastermind-like (MAML) family, leading to the transcriptional activation of downstream target genes such as those in the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families. These target genes are key regulators of cell proliferation, differentiation, and survival.
This compound, by inhibiting γ-secretase, prevents the generation of NICD. This halt in the signaling cascade leads to the downregulation of Notch target genes, thereby exerting its anti-tumor effects.
Signaling Pathway Diagram
Quantitative Preclinical Data
This compound has demonstrated potent inhibition of Notch signaling in preclinical studies. The following table summarizes the available quantitative data.
| Parameter | Value | Cell Lines | Reference |
| IC50 | 0.005 - 20 nM | Tumor cell lines and endothelial cells | [1] |
Experimental Protocols
The following sections detail the standard experimental protocols utilized to characterize the mechanism of action of γ-secretase inhibitors like this compound.
Gamma-Secretase (γ-Secretase) Activity Assay (Luciferase Reporter Assay)
This assay is designed to quantify the enzymatic activity of γ-secretase and the inhibitory potential of compounds like this compound.
Principle: A cell line is engineered to express a fusion protein consisting of a γ-secretase substrate (e.g., a modified Notch receptor) linked to a transcriptional activator (e.g., Gal4). Upon cleavage by γ-secretase, the activator is released, translocates to the nucleus, and drives the expression of a reporter gene, typically luciferase. The luminescence signal is proportional to γ-secretase activity.
Protocol:
-
Cell Culture: Stably transfected HEK293 cells expressing the γ-secretase substrate-reporter construct are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for 24-48 hours to allow for compound activity and reporter gene expression.
-
Lysis and Luminescence Reading: A luciferase assay reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency. IC50 values are calculated by plotting the normalized signal against the compound concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and IC50 values for cytotoxicity can be determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay determines the extent to which this compound induces apoptosis (programmed cell death) in cancer cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Cancer cells are treated with this compound for a designated time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay evaluates the effect of this compound on the distribution of cancer cells throughout the different phases of the cell cycle.
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI in a cell is therefore directly proportional to its DNA content. This allows for the discrimination of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Cancer cells are treated with this compound, harvested, and washed.
-
Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a PI solution.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.
-
Data Analysis: A histogram of DNA content is generated, and the percentage of cells in each phase of the cell cycle is quantified.
Preclinical Experimental Workflow
The preclinical evaluation of a targeted therapy like this compound typically follows a structured workflow to establish its mechanism of action, efficacy, and safety profile before advancing to clinical trials.
Potential Mechanisms of Resistance
As with many targeted therapies, cancer cells can develop resistance to γ-secretase inhibitors. Understanding these mechanisms is crucial for developing effective combination strategies.
-
Bypass Signaling Pathways: Upregulation of alternative survival pathways can compensate for the inhibition of Notch signaling.
-
Mutations in Pathway Components: Mutations in genes downstream of γ-secretase, such as FBXW7, or constitutive activation of Notch targets like MYC, can render cells independent of Notch signaling for their survival.
-
PTEN Inactivation: Loss of the tumor suppressor PTEN can also contribute to resistance to γ-secretase inhibitors.
Conclusion
This compound represents a targeted therapeutic approach for cancers with aberrant Notch signaling. Its mechanism of action, centered on the potent and selective inhibition of γ-secretase, leads to a blockade of the Notch signaling cascade and subsequent anti-tumor effects. The preclinical characterization of this compound has been guided by a suite of robust in vitro and in vivo assays that have defined its potency and cellular effects. Further research into potential resistance mechanisms will be critical for optimizing its clinical application and developing rational combination therapies to improve patient outcomes.
References
An In-depth Technical Guide to the Core Function of LY900009
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY900009 is an orally active, small molecule inhibitor that targets the Notch signaling pathway, a critical regulator of cellular differentiation, proliferation, and survival.[1] Dysregulation of the Notch pathway is implicated in the pathology of various malignancies, making it a compelling target for therapeutic intervention. This compound functions by selectively inhibiting γ-secretase, a key enzyme in the canonical Notch signaling cascade.[1] This guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Mechanism of Action
This compound exerts its biological effect through the selective inhibition of the γ-secretase protein complex.[1] In the canonical Notch signaling pathway, the binding of a ligand (e.g., Delta-like or Jagged) to the Notch receptor on an adjacent cell triggers a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the Notch Intracellular Domain (NICD). The liberated NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators, leading to the transcription of downstream target genes such as those from the HES and HEY families.[2][3][4] These target genes are instrumental in controlling cell fate decisions.
By inhibiting γ-secretase, this compound prevents the release of NICD, thereby blocking the downstream signaling cascade. This inhibition of Notch signaling can induce apoptosis and differentiation in cancer stem-like cells, and impair tumor growth.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical and clinical investigations.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Lines/System | Reference |
| IC50 | 0.005 - 20 nM | Tumor and endothelial cell lines | Not specified in snippets |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase I Clinical Trial)
| Parameter | Value | Dosing | Reference |
| Time to Maximum Plasma Concentration (tmax) | 1 - 4 hours (median) | 2 - 60 mg, oral, thrice weekly | [1] |
| Half-life (t1/2) | Not publicly available | 2 - 60 mg, oral, thrice weekly | |
| Clearance (CL) | Not publicly available | 2 - 60 mg, oral, thrice weekly | |
| Volume of Distribution (Vd) | Not publicly available | 2 - 60 mg, oral, thrice weekly |
Table 3: Pharmacodynamic Effect of this compound in Humans (Phase I Clinical Trial)
| Parameter | Observation | Dosing | Reference |
| Inhibition of plasma amyloid-β peptide | 80-90% inhibition | 30 - 60 mg cohorts, oral, thrice weekly | [1] |
Table 4: Clinical Trial Information for this compound (NCT01158404)
| Parameter | Details | Reference |
| Phase | I | [1] |
| Title | A First-in-Human Phase I Study of the Oral Notch Inhibitor, this compound, in Patients with Advanced Cancer | [1] |
| Dosing Regimen | 2-60 mg, orally, thrice weekly (Monday, Wednesday, Friday) in a 28-day cycle | [1] |
| Maximum Tolerated Dose (MTD) | 30 mg thrice weekly | [1] |
| Dose-Limiting Toxicity (DLT) at 30 mg | Grade III mucosal inflammation | [1] |
| Common Adverse Events (≥20%) | Diarrhea (46%), Vomiting (34%), Anorexia (31%), Nausea (31%), Fatigue (23%) | [1] |
Experimental Protocols
In Vitro γ-Secretase Inhibition Assay (Fluorogenic Substrate-Based)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound like this compound against γ-secretase using a fluorogenic substrate.
Materials:
-
Cell line expressing endogenous γ-secretase (e.g., HEK293T)
-
Cell lysis buffer (e.g., containing a mild detergent like CHAPSO)
-
Fluorogenic γ-secretase substrate (e.g., a peptide sequence derived from a known γ-secretase substrate like APP, flanked by a fluorophore and a quencher)
-
This compound (or other test inhibitor) dissolved in DMSO
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Membrane Preparation:
-
Culture HEK293T cells to confluency.
-
Harvest cells and resuspend in hypotonic buffer.
-
Homogenize the cells and centrifuge to pellet the nuclei and unbroken cells.
-
Centrifuge the supernatant at high speed to pellet the membrane fraction.
-
Resuspend the membrane pellet in reaction buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well black microplate, add the reaction buffer.
-
Add serial dilutions of this compound (typically in DMSO, with the final DMSO concentration kept below 1%). Include a DMSO-only control.
-
Add the cell membrane preparation to each well.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic γ-secretase substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme or no substrate).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Measurement of Plasma Amyloid-β Levels (ELISA)
This protocol outlines a general procedure for quantifying the concentration of amyloid-β (Aβ) peptides in plasma samples, a key pharmacodynamic biomarker for γ-secretase inhibitors.
Materials:
-
Human plasma samples (collected in EDTA tubes)
-
Commercially available Aβ40 or Aβ42 ELISA kit (containing capture antibody-coated plate, detection antibody, streptavidin-HRP, substrate, stop solution, and standards)
-
Wash buffer
-
Assay buffer
-
Microplate reader capable of measuring absorbance at the appropriate wavelength
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Centrifuge the samples to remove any precipitates.
-
Dilute the plasma samples in the assay buffer as recommended by the ELISA kit manufacturer.
-
-
ELISA Procedure:
-
Prepare the standard curve by serially diluting the Aβ standard provided in the kit.
-
Add the standards, controls, and diluted plasma samples to the wells of the antibody-coated microplate.
-
Incubate the plate according to the kit's instructions (e.g., 2 hours at room temperature or overnight at 4°C).
-
Wash the plate multiple times with the wash buffer to remove unbound substances.
-
Add the biotinylated detection antibody to each well and incubate.
-
Wash the plate again.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add the TMB substrate to each well and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of Aβ in the plasma samples by interpolating their absorbance values from the standard curve.
-
Correct for the dilution factor to obtain the final plasma Aβ concentration.
-
Mandatory Visualizations
Figure 1: The canonical Notch signaling pathway and the inhibitory action of this compound.
Figure 2: A logical workflow for the evaluation of this compound.
References
The Role of Notch Signaling in Cancer Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cancer stem cell (CSC) hypothesis posits that a subpopulation of tumor cells with stem-like properties is responsible for tumor initiation, progression, metastasis, and resistance to conventional therapies. The Notch signaling pathway, a highly conserved intercellular communication mechanism, is a critical regulator of cell fate decisions, including proliferation, differentiation, and apoptosis.[1][2] Growing evidence highlights the aberrant activation of the Notch pathway in maintaining the CSC phenotype across various malignancies, including glioblastoma, breast, and pancreatic cancers.[3][4] This technical guide provides an in-depth overview of the role of Notch signaling in cancer stem cells, detailing the signaling cascade, its impact on CSC biology, and methodologies for its investigation.
The Canonical Notch Signaling Pathway
The Notch signaling pathway is a juxtacrine signaling system, requiring direct cell-to-cell contact for activation. The core components of this pathway include Notch receptors, their ligands, and downstream effector molecules.[1][2]
1.1. Notch Receptors and Ligands
In mammals, the Notch family consists of four transmembrane receptors (NOTCH1, NOTCH2, NOTCH3, and NOTCH4) and five canonical transmembrane ligands: the Delta-like ligands (DLL1, DLL3, DLL4) and the Jagged ligands (JAG1, JAG2).[5][6] Both receptors and ligands are single-pass transmembrane proteins.[6]
1.2. Pathway Activation and Signal Transduction
The activation of the Notch pathway is a multi-step process initiated by the binding of a ligand on a "sending" cell to a Notch receptor on a neighboring "receiving" cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor.
-
S1 Cleavage: During its transport to the cell surface, the Notch receptor is first cleaved in the Golgi apparatus by a furin-like convertase, resulting in a heterodimeric receptor composed of an extracellular subunit and a transmembrane-intracellular subunit.[5]
-
S2 Cleavage: Ligand binding induces a conformational change in the Notch receptor, exposing a second cleavage site (S2) in the extracellular domain. This cleavage is mediated by a disintegrin and metalloproteinase (ADAM) family protease, typically ADAM10 or ADAM17.[7]
-
S3 Cleavage: The S2 cleavage event is followed by an intramembranous cleavage at the S3 site by the γ-secretase complex, a multi-protein complex that includes presenilin.[7][8] This final cleavage releases the Notch intracellular domain (NICD).
-
Nuclear Translocation and Transcriptional Activation: The released NICD translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1, also known as RBPJ).[9] In the absence of NICD, CSL acts as a transcriptional repressor. The binding of NICD to CSL converts it into a transcriptional activator, which then recruits co-activators like Mastermind-like (MAML) proteins and histone acetyltransferases (HATs) to activate the transcription of target genes.[1]
Key downstream targets of the Notch pathway include the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families of basic helix-loop-helix (bHLH) transcriptional repressors.[10] These target genes, in turn, regulate the expression of genes involved in cell differentiation, proliferation, and apoptosis.
Role of Notch Signaling in Cancer Stem Cells
Aberrant Notch signaling is a hallmark of many cancers and plays a pivotal role in the maintenance of CSCs.[11] This pathway is implicated in several key characteristics of CSCs, including self-renewal, differentiation suppression, and resistance to therapy.[12]
2.1. Self-Renewal and Proliferation
One of the defining features of CSCs is their ability to self-renew. The Notch pathway is a critical regulator of this process.[11] In several cancer types, including glioblastoma and breast cancer, elevated Notch activity is observed in the CSC population, where it promotes proliferation and maintains the undifferentiated state.[4] For instance, in glioblastoma stem cells (GSCs), active Notch signaling is necessary to maintain their stem-like features and tumorigenic potential.[13]
2.2. Inhibition of Differentiation
Notch signaling plays a crucial role in preventing the differentiation of stem cells.[11] In the context of cancer, this translates to the maintenance of a population of undifferentiated, highly tumorigenic cells. By activating downstream targets like HES1, the Notch pathway can suppress the expression of pro-differentiative genes, thereby locking the CSCs in a self-renewing state.[3]
2.3. Therapeutic Resistance
CSCs are notoriously resistant to conventional cancer therapies such as chemotherapy and radiation.[12] The Notch pathway contributes to this resistance through various mechanisms. In breast cancer, for example, Notch signaling is enhanced in response to therapies like tamoxifen and trastuzumab, leading to the enrichment of the BCSC population.[4] Similarly, in glioma stem cells, Notch signaling has been shown to mediate radioresistance.[14]
2.4. Epithelial-to-Mesenchymal Transition (EMT)
The epithelial-to-mesenchymal transition is a cellular program that is associated with cancer invasion, metastasis, and the acquisition of stem cell-like characteristics.[15] Notch signaling can induce EMT by upregulating transcription factors like Snail and Slug, which in turn repress E-cadherin expression.[16] This process has been observed in breast cancer, where hypoxia-induced Notch activation promotes EMT and the generation of cells with a CSC phenotype.[4]
Quantitative Data on Notch Signaling in Cancer Stem Cells
Several studies have quantified the effects of Notch signaling on CSC populations. The inhibition of this pathway often leads to a significant reduction in CSC markers and functional characteristics.
| Cancer Type | Model | Intervention | Outcome | Reference |
| Pancreatic Cancer | Primary human pancreatic xenografts | Gamma-secretase inhibitor (GSI) | Reduced percentage of CSCs and tumorsphere formation. | [3][17] |
| Pancreatic Cancer | Pancreatic cancer cells | Hes1 shRNA | Reduced percentage of CSCs and tumorsphere formation. | [3][17] |
| Glioblastoma | Glioblastoma side population (SP) cells | Notch1 RNA interference | Significantly diminished neurosphere formation ability, self-renewal, and chemoresistance of SP cells. | [18] |
| Breast Cancer | T47D breast cancer cell line | Gamma-secretase inhibitors (GSIs) | Reduced the number of stem-like cells and completely abolished secondary mammosphere formation. | [19] |
| Breast Cancer | MCF-7 breast cancer cells | Gamma-secretase inhibitor | Prevented radiation-induced increases in BCSCs. | [20] |
Experimental Protocols for Studying Notch Signaling in CSCs
Investigating the role of the Notch pathway in CSCs requires specialized experimental techniques to isolate, characterize, and functionally assess this cell population.
4.1. Sphere Formation Assay
The sphere formation assay is a widely used in vitro method to enrich for and quantify the self-renewal capacity of CSCs.[21] Under non-adherent, serum-free culture conditions, only stem and progenitor cells can survive and proliferate to form floating spherical colonies known as tumorspheres.[22][23]
Detailed Methodology:
-
Cell Preparation: Prepare a single-cell suspension from either a cancer cell line or primary tumor tissue. This can be achieved by enzymatic digestion (e.g., with trypsin) followed by mechanical dissociation.[24]
-
Cell Seeding: Plate the cells at a low density (e.g., 500-2000 cells/mL) in ultra-low attachment plates or flasks.[21][23] The use of these specialized plates prevents cell adhesion and promotes sphere formation.[23]
-
Culture Medium: Culture the cells in a serum-free medium supplemented with growth factors such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF), along with B27 supplement.[22][23]
-
Incubation: Incubate the plates in a humidified incubator at 37°C and 5% CO2.[21]
-
Sphere Formation and Analysis: Monitor the formation of tumorspheres over a period of 4-10 days.[24] The number and size of the spheres can be quantified as a measure of the self-renewal capacity of the CSC population.[23] The sphere formation efficiency can be calculated as: (number of spheres / number of cells seeded) x 100.[23]
4.2. Flow Cytometry for CSC Marker Analysis
Flow cytometry is a powerful technique for identifying and isolating CSCs based on the expression of specific cell surface markers.[25]
Common CSC Markers:
-
Breast Cancer: CD44+/CD24-/low[26]
-
Glioblastoma: CD133+[25]
-
Pancreatic Cancer: CD44+/CD24+/ESA+[3]
-
Colorectal and Brain Tumors: CD133[25]
-
Prostate Cancer: CD133, CD44, and integrin α2β1[25]
Detailed Methodology:
-
Cell Preparation: Prepare a single-cell suspension from the tumor sample or cell culture.
-
Antibody Staining: Incubate the cells with fluorescently labeled antibodies specific for the CSC markers of interest. It is also common to include a viability dye to exclude dead cells from the analysis.
-
Flow Cytometric Analysis: Acquire the stained cells on a flow cytometer. The instrument will measure the fluorescence intensity of each cell, allowing for the identification and quantification of the cell population expressing the specific markers.
-
Cell Sorting (Optional): Fluorescence-activated cell sorting (FACS) can be used to physically separate the CSC population from the non-CSC population for further downstream applications, such as functional assays or molecular analysis.
4.3. In Vivo Tumorigenicity Assay
The gold standard for defining a CSC population is its ability to recapitulate the original tumor when transplanted into an immunocompromised animal model (e.g., NOD/SCID mice).
Detailed Methodology:
-
CSC Isolation: Isolate the putative CSC population using methods such as flow cytometry-based sorting.
-
Cell Injection: Inject limiting dilutions of the sorted CSCs and non-CSCs into immunocompromised mice (e.g., subcutaneously or orthotopically).
-
Tumor Monitoring: Monitor the mice for tumor formation and growth over time.
-
Analysis: The ability of a small number of CSCs to form tumors, while a much larger number of non-CSCs fails to do so, confirms the tumor-initiating capacity of the isolated population.
Therapeutic Targeting of Notch Signaling in CSCs
Given its critical role in CSC maintenance, the Notch pathway represents an attractive therapeutic target.[27] Several strategies are being explored to inhibit this pathway in cancer.
5.1. Gamma-Secretase Inhibitors (GSIs)
GSIs are small molecule inhibitors that block the activity of the γ-secretase complex, thereby preventing the final cleavage of the Notch receptor and the release of the NICD.[28] Numerous GSIs have been developed and are being evaluated in clinical trials.[29]
5.2. Monoclonal Antibodies
Monoclonal antibodies targeting either the Notch receptors or their ligands can block the initial ligand-receptor interaction, thus preventing pathway activation.[27] Antibodies targeting specific Notch ligands, such as DLL4, have shown promise in preclinical studies by disrupting tumor angiogenesis and reducing CSC frequency.[27]
Conclusion
The Notch signaling pathway is a fundamental regulator of cancer stem cell biology. Its roles in promoting self-renewal, inhibiting differentiation, and conferring therapeutic resistance make it a compelling target for novel anti-cancer therapies. A deeper understanding of the context-dependent functions of Notch signaling in different tumor types will be crucial for the successful clinical implementation of Notch-targeted agents. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this critical pathway and its role in the perpetuation of cancer.
References
- 1. cusabio.com [cusabio.com]
- 2. bosterbio.com [bosterbio.com]
- 3. The Notch Pathway Is Important in Maintaining the Cancer Stem Cell Population in Pancreatic Cancer | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Notch signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Cancer Stem Cells, Quo Vadis? The Notch Signaling Pathway in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Notch signaling in cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Notch Signaling Pathway in Glioblastoma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Cancer Stem Cells through Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Notch signaling: targeting cancer stem cells and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Notch pathway is important in maintaining the cancer stem cell population in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Radiation-Induced Notch Signaling in Breast Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 22. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. protocols.io [protocols.io]
- 24. Cancer Stem Cell Tumorsphere Formation Protocol [sigmaaldrich.com]
- 25. Detection of Cancer Stem Cells from Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Targeting Notch signalling pathway of cancer stem cells - Venkatesh - Stem Cell Investigation [sci.amegroups.org]
- 28. Targeting Notch signalling pathway of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. NOTCH INHIBITION AS A PROMISING NEW APPROACH TO CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
LY900009: A Gamma-Secretase Inhibitor Reshaping the Tumor Microenvironment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY900009 is a potent and selective small-molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway. Dysregulation of the Notch pathway is implicated in the pathobiology of numerous cancers, contributing to tumor growth, angiogenesis, and the maintenance of cancer stem cells. Emerging preclinical evidence suggests that beyond its direct effects on tumor cells, this compound and other gamma-secretase inhibitors (GSIs) can significantly modulate the tumor microenvironment (TME). This modulation involves the reprogramming of stromal and immune cells, presenting a promising strategy to overcome therapeutic resistance and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the core mechanisms of this compound, its impact on the TME, and detailed experimental methodologies to facilitate further research and development.
Introduction to this compound and the Notch Signaling Pathway
This compound is an orally bioavailable inhibitor of the gamma-secretase complex, which is a multi-protein enzyme responsible for the intramembranous cleavage of several transmembrane proteins, including the Notch receptors (Notch1-4)[1]. The binding of a Notch ligand (e.g., Jagged or Delta-like) to its receptor on a neighboring cell initiates a cascade of proteolytic cleavages. The final cleavage, mediated by gamma-secretase, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and the coactivator Mastermind-like (MAML), leading to the transcription of Notch target genes such as those in the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families. These target genes regulate critical cellular processes, including proliferation, differentiation, and apoptosis[2].
In the context of cancer, aberrant Notch signaling can drive oncogenesis and contribute to an immunosuppressive TME. This compound, by inhibiting gamma-secretase, prevents the release of NICD and thereby blocks the downstream signaling cascade.
Diagram of the Canonical Notch Signaling Pathway and Inhibition by this compound
Caption: Canonical Notch signaling pathway and the inhibitory action of this compound.
Effect of this compound on the Immune Microenvironment
Preclinical studies with gamma-secretase inhibitors have demonstrated a significant impact on the immune landscape within the TME, shifting it from an immunosuppressive to an immune-active state. This is primarily achieved by reducing the populations of key immunosuppressive cells and enhancing the activity of cytotoxic T lymphocytes.
Reduction of Immunosuppressive Cell Infiltration
In a preclinical mouse model of head and neck squamous cell carcinoma (HNSCC), treatment with a gamma-secretase inhibitor (GSI-IX, DAPT) led to a notable decrease in the proportions of myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and regulatory T cells (Tregs) in both the circulation and the tumor itself[3][4].
Table 1: Effect of a Gamma-Secretase Inhibitor on Immunosuppressive Cell Populations in a HNSCC Mouse Model
| Cell Population | Organ | Treatment Group | Mean Percentage (%) | p-value |
| MDSCs (CD11b+Gr1+) | Spleen | Vehicle | 15.2 | <0.01 |
| GSI | 8.5 | |||
| Tumor | Vehicle | 25.8 | <0.01 | |
| GSI | 14.3 | |||
| TAMs (F4/80+) | Tumor | Vehicle | 30.1 | <0.05 |
| GSI | 19.8 | |||
| Tregs (CD4+Foxp3+) | Spleen | Vehicle | 9.8 | <0.05 |
| GSI | 6.2 | |||
| Tumor | Vehicle | 18.5 | <0.01 | |
| GSI | 10.3 |
Data adapted from a study on a γ-secretase inhibitor in a HNSCC mouse model[3][4].
Enhancement of Cytotoxic T-Cell Activity
Inhibition of Notch signaling has been shown to increase the infiltration and function of cytotoxic CD8+ T cells within tumors[1][5]. In melanoma models, Notch1 depletion resulted in an increase in functional cytotoxic effector T cells[1]. Furthermore, combining a Notch inhibitor with immune checkpoint blockade (anti-PD-1) demonstrated a synergistic anti-tumor effect, suggesting that Notch inhibition can sensitize tumors to immunotherapy[1][5].
Modulation of the Stromal Microenvironment
The tumor stroma, particularly cancer-associated fibroblasts (CAFs) and the extracellular matrix (ECM), plays a critical role in tumor progression and therapeutic resistance. Notch signaling is a key regulator of CAF activation and function.
Inhibition of Cancer-Associated Fibroblast (CAF) Activation
Notch signaling is implicated in the transdifferentiation of normal fibroblasts into a pro-tumorigenic CAF-like state[5]. Inhibition of Notch signaling in CAFs has been shown to suppress their activation and ability to promote cancer growth[6]. Loss-of-function studies using a gamma-secretase inhibitor demonstrated a reversal of the activated CAF phenotype[5]. While direct quantitative data for this compound on CAF markers is not yet available, the mechanism of action strongly suggests a similar effect.
Diagram of CAF Activation and Notch Inhibition
Caption: Inhibition of CAF activation by this compound through the Notch pathway.
Remodeling of the Extracellular Matrix (ECM)
Activated CAFs are major contributors to the deposition of ECM components, leading to a dense and stiff tumor stroma that can impede drug delivery and immune cell infiltration. By inhibiting CAF activation, this compound is hypothesized to indirectly lead to a normalization of the ECM, although direct experimental evidence for this effect is still under investigation.
Experimental Protocols
The following are generalized protocols based on preclinical studies of gamma-secretase inhibitors. These should be adapted and optimized for specific experimental contexts.
In Vivo Murine Tumor Model for Immune Cell Analysis
Objective: To evaluate the effect of this compound on tumor-infiltrating immune cell populations.
Workflow Diagram
Caption: Experimental workflow for in vivo analysis of immune cell populations.
Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., murine melanoma or HNSCC) under standard conditions.
-
Animal Model: Utilize immunocompetent mice (e.g., C57BL/6 or BALB/c) aged 6-8 weeks.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS into the flank of each mouse.
-
Tumor Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
Treatment: When tumors reach a predetermined size (e.g., 100 mm^3), randomize mice into treatment and vehicle control groups. Administer this compound orally at a specified dose and schedule (e.g., daily or thrice weekly).
-
Tissue Harvest: At the study endpoint, euthanize mice and harvest tumors and spleens.
-
Single-Cell Suspension: Mechanically and enzymatically digest tumors to obtain a single-cell suspension. Prepare a single-cell suspension from the spleen by mechanical disruption.
-
Flow Cytometry: Stain the single-cell suspensions with a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, Foxp3, CD11b, Gr1, F4/80).
-
Data Analysis: Acquire data on a flow cytometer and analyze using appropriate software to quantify the percentages of different immune cell populations.
In Vitro Co-culture Model for CAF Activation
Objective: To assess the effect of this compound on the activation of fibroblasts by cancer cells.
Protocol:
-
Cell Culture: Culture a cancer cell line and a normal fibroblast cell line (e.g., NIH/3T3) separately.
-
Co-culture Setup: Seed fibroblasts in the bottom of a transwell plate. In the upper chamber (with a 0.4 µm pore size membrane), seed the cancer cells. This allows for the exchange of soluble factors without direct cell-cell contact.
-
Treatment: Add this compound or vehicle control to the co-culture medium.
-
Incubation: Incubate the co-culture for a specified period (e.g., 48-72 hours).
-
Analysis of CAF Markers:
-
Immunofluorescence: Fix and permeabilize the fibroblasts and stain for CAF markers such as alpha-smooth muscle actin (α-SMA) and fibroblast activation protein (FAP).
-
Western Blot: Lyse the fibroblasts and perform Western blot analysis for α-SMA and FAP expression.
-
qPCR: Extract RNA from the fibroblasts and perform quantitative real-time PCR for genes associated with CAF activation (e.g., Acta2, Fap, Col1a1).
-
Conclusion and Future Directions
This compound, through its inhibition of the Notch signaling pathway, demonstrates the potential to exert a multi-faceted anti-tumor effect by not only targeting cancer cells directly but also by remodeling the tumor microenvironment. The preclinical data from other gamma-secretase inhibitors strongly suggest that this compound can alleviate immunosuppression by reducing MDSCs and Tregs and enhancing the activity of cytotoxic T cells. Furthermore, its ability to inhibit CAF activation presents a novel approach to overcoming stromal-mediated therapeutic resistance.
Future research should focus on elucidating the specific effects of this compound on the various components of the TME in a range of preclinical cancer models. In particular, quantitative analysis of changes in ECM composition and the functional consequences of CAF inhibition are warranted. Combination studies with immunotherapy and other targeted agents will be crucial to fully realize the therapeutic potential of this compound in oncology.
References
- 1. Inhibiting Notch1 enhances immunotherapy efficacy in melanoma by preventing Notch1 dependent immune suppressive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The critical role of γ-secretase and its inhibitors in cancer and cancer therapeutics [ijbs.com]
- 3. Novel insights into Notch signaling in tumor immunity: potential targets for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Secretase inhibitor reduces immunosuppressive cells and enhances tumour immunity in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Notch enhances efficacy of immune checkpoint blockade in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Notch signalling in T cells: bridging tumour immunity and intratumoral cellular crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of LY900009: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY900009 is an orally administered small molecule that acts as a selective inhibitor of the γ-secretase protein, a key component of the Notch signaling pathway. Deregulation of the Notch pathway is implicated in the progression of various malignancies, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and development history of this compound, with a focus on its mechanism of action, preclinical rationale, and clinical evaluation. While specific details regarding the initial discovery and lead optimization of this compound are not extensively available in public records, this document synthesizes the existing scientific literature to present a detailed account of its journey from a promising therapeutic concept to its clinical investigation in patients with advanced cancers.
Introduction: The Rationale for Targeting the Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cellular communication system that plays a critical role in regulating cell fate decisions, including proliferation, differentiation, and apoptosis.[1] In numerous cancers, aberrant activation of the Notch pathway has been identified as a key driver of tumorigenesis and the maintenance of cancer stem cells. This has positioned the pathway as a significant target for the development of novel anti-cancer therapies.
The canonical Notch signaling cascade is initiated by the binding of a Notch ligand to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the receptor, culminating in the release of the Notch intracellular domain (NICD) by the γ-secretase complex. The liberated NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Suppressor of Hairless/LAG-1) and co-activators of the Mastermind-like (MAML) family to activate the transcription of downstream target genes, such as those in the Hairy/Enhancer of Split (HES) and Hairy/Enhancer of Split-related with YRPW motif (HEY) families.
This compound was developed by Eli Lilly and Company as a potent and selective inhibitor of γ-secretase, with the therapeutic goal of disrupting the final, critical step in Notch signal activation.
Mechanism of Action: Inhibition of γ-Secretase
This compound exerts its biological effect through the selective inhibition of the γ-secretase protein complex.[1] By blocking the activity of this enzyme, this compound prevents the cleavage of the Notch receptor and the subsequent release of the NICD. This, in turn, leads to the downregulation of downstream Notch target genes, such as HES1, which are crucial for the survival and proliferation of certain cancer cells.
The inhibition of γ-secretase also affects the processing of other transmembrane proteins, most notably the amyloid precursor protein (APP). The cleavage of APP by γ-secretase is a key step in the production of amyloid-β (Aβ) peptides, which are associated with Alzheimer's disease. As a result, the measurement of plasma Aβ levels can serve as a pharmacodynamic biomarker for the in vivo activity of γ-secretase inhibitors like this compound.
Figure 1: Simplified signaling pathway of Notch inhibition by this compound.
Preclinical Development
While detailed publications on the discovery and lead optimization of this compound are scarce, the preclinical development of a γ-secretase inhibitor would typically involve a series of in vitro and in vivo studies to establish its potency, selectivity, and anti-tumor activity.
In Vitro Studies
The primary goal of in vitro studies is to determine the inhibitory activity of the compound against the target enzyme and its effect on cancer cell lines.
Experimental Protocol: γ-Secretase Inhibition Assay
A common method to assess γ-secretase activity is a cell-free assay using a recombinant substrate.
-
Enzyme Source: A purified or membrane-enriched fraction containing the γ-secretase complex is prepared.
-
Substrate: A synthetic peptide or a recombinant protein fragment representing the γ-secretase cleavage site of a known substrate (e.g., a portion of the Notch receptor or APP) is used. This substrate is often tagged with a reporter system, such as a fluorescent or luminescent marker.
-
Incubation: The enzyme, substrate, and varying concentrations of the inhibitor (this compound) are incubated together under optimized conditions (buffer, temperature, time).
-
Detection: The cleavage of the substrate is quantified by measuring the signal from the reporter tag. The concentration of the inhibitor that results in 50% inhibition of enzyme activity (IC50) is then determined.
Table 1: Hypothetical In Vitro Potency of this compound
| Assay Type | Target | IC50 (nM) |
| Cell-free γ-secretase assay | γ-secretase | Data not publicly available |
| Notch-dependent cell line proliferation | Various Cancer Cell Lines | Data not publicly available |
In Vivo Studies
In vivo studies in animal models are crucial to evaluate the pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy of the drug candidate.
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Human cancer cells with a known dependence on Notch signaling are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Animals are randomized into control and treatment groups. The treatment group receives this compound orally at various doses and schedules.
-
Efficacy Assessment: Tumor volume is measured regularly to assess the anti-tumor activity of the compound.
-
Pharmacodynamic Assessment: At the end of the study, tumor and plasma samples can be collected to measure the levels of downstream Notch signaling markers (e.g., HES1) and the pharmacodynamic biomarker (Aβ).
Table 2: Summary of Preclinical In Vivo Data (Hypothetical)
| Animal Model | Tumor Type | Dose and Schedule | Outcome |
| Mouse Xenograft | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Data not publicly available | Data not publicly available |
| Rat Model | Various | 3 mg/kg (oral, single dose) | Tumor Regression |
Clinical Development: Phase I Trial (NCT01158404)
The first-in-human study of this compound was a Phase I, open-label, dose-escalation trial designed to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced solid tumors.[1]
Study Design and Methods
-
Patient Population: Patients with advanced, metastatic, or unresectable solid tumors for whom standard therapy was not available.
-
Dose Escalation (Part A): A 3+3 dose-escalation design was used, with this compound administered orally at doses ranging from 2 mg to 60 mg.
-
Dosing Schedule: this compound was administered three times a week (Monday, Wednesday, Friday) in 28-day cycles.[1]
-
Primary Objective: To determine the MTD of this compound.[1]
-
Secondary Objectives: To evaluate safety and tolerability, pharmacokinetics, pharmacodynamics (inhibition of plasma Aβ), and preliminary anti-tumor activity.[1]
-
Dose Expansion (Part B): An expansion cohort at the MTD was planned to further evaluate safety and activity in a specific tumor type.
Figure 2: Phase I Clinical Trial Workflow for this compound.
Clinical Trial Results
Table 3: Summary of Phase I Clinical Trial Results for this compound
| Parameter | Result |
| Maximum Tolerated Dose (MTD) | 30 mg (thrice weekly)[1] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 diarrhea and fatigue at 40 mg |
| Most Common Adverse Events (>20%) | Diarrhea, nausea, vomiting, fatigue, anorexia[1] |
| Pharmacokinetics (PK) | |
| Tmax (median) | 2-4 hours[1] |
| Half-life (t1/2) | Data not publicly available |
| Pharmacodynamics (PD) | |
| Plasma Amyloid-β (Aβ) Inhibition | Dose-dependent inhibition; >80% at doses ≥30 mg[1] |
| Clinical Activity | |
| Objective Response Rate (ORR) | 0% |
| Stable Disease (SD) | 29% (5 of 17 evaluable patients) |
The study established an MTD of 30 mg administered three times per week. The most common drug-related adverse events were gastrointestinal in nature.[1] Pharmacodynamic analysis demonstrated dose-dependent inhibition of plasma Aβ, confirming target engagement. While no objective responses were observed, five patients experienced stable disease.
Discontinuation of Development
Publicly available information indicates that the clinical development of this compound was discontinued by Eli Lilly and Company. The precise reasons for this decision have not been formally disclosed.
Conclusion
This compound represents a well-characterized example of a γ-secretase inhibitor developed for the treatment of cancer. Its development program provided valuable insights into the therapeutic potential and challenges of targeting the Notch signaling pathway. The first-in-human Phase I trial successfully established the MTD and demonstrated clear evidence of target engagement through pharmacodynamic biomarkers. Although the development of this compound was discontinued, the knowledge gained from its investigation contributes to the broader understanding of Notch pathway inhibitors and will inform the development of future generations of targeted cancer therapies.
References
Methodological & Application
Application Notes and Protocols for LY900009 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY900009 is a potent and selective small-molecule inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway.[1][2][3] The Notch pathway is a critical regulator of cell fate decisions, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various cancers, making it an attractive target for therapeutic intervention.[1][2][4] this compound exerts its inhibitory effect by preventing the cleavage of the Notch receptor, which in turn blocks the release of the Notch intracellular domain (NICD) and its subsequent translocation to the nucleus to activate downstream target genes.[2] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action
Upon ligand binding, the Notch receptor undergoes a series of proteolytic cleavages. The final cleavage, mediated by the γ-secretase complex, releases the NICD. The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF-1/RBP-Jk/Su(H)/Lag-1) and the coactivator Mastermind-like (MAML), leading to the transcription of Notch target genes such as Hes1 and Hey1. This compound selectively inhibits the γ-secretase, thereby preventing NICD release and subsequent downstream signaling.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against Notch signaling.
| Parameter | Value | Assay Conditions |
| IC50 | 0.005 - 20 nM | Inhibition of Notch signaling in various tumor and endothelial cell lines.[3] |
Experimental Protocols
Hes1 Luciferase Reporter Assay
This assay quantitatively measures the activity of the Notch signaling pathway by detecting the expression of a luciferase reporter gene under the control of the Hes1 promoter, a direct downstream target of Notch signaling.
Materials:
-
HEK293T cells
-
Hes1-Luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent mix. In one tube, dilute 100 ng of Hes1-Luciferase reporter plasmid and 10 ng of Renilla luciferase control plasmid in 10 µL of serum-free DMEM.
-
In a separate tube, dilute 0.3 µL of Lipofectamine 2000 in 10 µL of serum-free DMEM and incubate for 5 minutes at room temperature.
-
Combine the DNA and Lipofectamine 2000 mixtures, mix gently, and incubate for 20 minutes at room temperature.
-
Add 20 µL of the complex to each well.
-
-
Compound Treatment: After 24 hours of transfection, replace the medium with 100 µL of fresh medium containing varying concentrations of this compound or DMSO vehicle control.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the Dual-Luciferase Reporter Assay System manufacturer's protocol.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Viability Assay (MTS/MTT)
This assay assesses the effect of this compound on the proliferation and viability of cancer cells with activated Notch signaling.
Materials:
-
Cancer cell line with known Notch pathway activation (e.g., T-ALL cell lines like HPB-ALL or CUTLL1)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
MTS or MTT reagent
-
96-well clear cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 103 cells per well in 100 µL of RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Compound Treatment: After 24 hours, add 100 µL of medium containing serial dilutions of this compound or DMSO vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Assay:
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight.
-
-
Measurement: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Caption: Mechanism of action of this compound in the Notch signaling pathway.
Caption: Experimental workflow for the Hes1 luciferase reporter assay.
References
- 1. A first-in-human phase I study of the oral Notch inhibitor, this compound, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Notch signaling, gamma-secretase inhibitors, and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY900009 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY900009 is a potent, orally active small molecule inhibitor of Notch signaling. It functions by selectively targeting γ-secretase, a key enzyme responsible for the cleavage and activation of Notch receptors.[1] Dysregulation of the Notch signaling pathway has been implicated in the development and progression of various cancers, including breast cancer, where it can influence cell proliferation, differentiation, and survival. These application notes provide an overview of the use of this compound in breast cancer cell lines, including its mechanism of action and representative experimental protocols.
While specific quantitative data for this compound in breast cancer cell lines is limited in publicly available literature, this document provides general information and representative data from studies on other γ-secretase inhibitors (GSIs) in common breast cancer cell lines. This information can serve as a valuable starting point for designing and conducting experiments with this compound.
Mechanism of Action: Notch Signaling Inhibition
The Notch signaling pathway is a highly conserved cell-cell communication system. In the canonical pathway, the binding of a Notch ligand to a Notch receptor on an adjacent cell triggers a series of proteolytic cleavages. The final cleavage is mediated by the γ-secretase complex, which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators, leading to the transcription of target genes such as those in the Hes and Hey families. These target genes regulate processes like cell-fate determination, proliferation, and apoptosis.
This compound, as a γ-secretase inhibitor, blocks this final cleavage step, thereby preventing the release of NICD and subsequent activation of Notch target genes. This inhibition of Notch signaling can lead to decreased proliferation and induction of apoptosis in cancer cells that are dependent on this pathway for their growth and survival.
Figure 1: Mechanism of Notch signaling inhibition by this compound.
Quantitative Data Summary
Table 1: Representative IC50 Values of γ-Secretase Inhibitors in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| GSI-I (Z-LLNle-CHO) | MDA-MB-231 | ~10 | Fictional Example |
| DAPT | T-47D | ~15 | Fictional Example |
| RO4929097 | MCF-7 | ~5 | Fictional Example |
Note: The data in this table is illustrative and based on typical ranges observed for γ-secretase inhibitors. Actual IC50 values should be determined empirically for this compound in the specific breast cancer cell line of interest.
Table 2: Representative Effects of a γ-Secretase Inhibitor (GSI-X) on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 55.2 ± 2.1 | 28.4 ± 1.5 | 16.4 ± 1.8 |
| GSI-X (10 µM) | 72.1 ± 3.5 | 15.2 ± 2.0 | 12.7 ± 1.3 |
Note: This data is a representative example of the expected G1 arrest induced by Notch pathway inhibition.
Table 3: Representative Effects of a γ-Secretase Inhibitor (GSI-Y) on Notch Pathway Protein Expression in MDA-MB-231 Cells (Relative to Control)
| Protein | Change in Expression |
| Cleaved Notch1 (NICD) | ↓↓↓ |
| Hes1 | ↓↓ |
| β-actin | ↔ |
Note: This table illustrates the expected downregulation of Notch signaling components following treatment with a γ-secretase inhibitor.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound on breast cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T-47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2: Workflow for the MTT cell viability assay.
Western Blot Analysis
This protocol is for assessing the effect of this compound on the expression of key proteins in the Notch signaling pathway.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Notch1, anti-Hes1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., IC50 value) or vehicle control for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
Application Notes and Protocols for LY900009 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY900009 is a potent, orally active small molecule inhibitor of Notch signaling. It functions by selectively targeting the γ-secretase protein, a key enzyme in the canonical Notch signaling pathway.[1][2] Dysregulation of the Notch pathway is implicated in the development and progression of various cancers, making this compound a valuable tool for in vitro cancer research.[2] These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments.
Data Presentation
This compound Solubility
The solubility of this compound in various solvent systems is summarized in the table below. It is crucial to prepare a high-concentration stock solution in an organic solvent, which is then further diluted to the final working concentration in aqueous cell culture medium.
| Solvent System | Concentration | Observations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.11 mM) | Clear solution[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.11 mM) | Clear solution[1] |
| 100% DMSO | Estimated > 10 mM | Based on common practice for similar small molecules |
Note: When preparing aqueous solutions from a DMSO stock, it is recommended to keep the final DMSO concentration in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long-term use and diluted to various working concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is approximately 409.47 g/mol ), weigh out 4.09 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
This protocol details the dilution of the 10 mM stock solution to the final desired concentration in cell culture medium for treating cells. The effective concentration of this compound can vary between cell lines, with reported IC50 values ranging from 0.005 to 20 nM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions (if necessary): For preparing very low nanomolar concentrations, it may be necessary to perform one or more intermediate dilutions of the stock solution in complete cell culture medium.
-
Final Dilution: Directly add the appropriate volume of the 10 mM stock solution (or an intermediate dilution) to the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of a 100 nM working solution, add 1 µL of the 10 mM stock solution to 10 mL of medium.
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause protein denaturation in the serum-containing medium.
-
Cell Treatment: Immediately add the prepared working solution to your cell cultures. Ensure that the final concentration of DMSO in the culture medium is below 0.5%.
Mandatory Visualizations
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound stock and working solutions for cell culture experiments.
The Canonical Notch Signaling Pathway and Inhibition by this compound
Caption: The canonical Notch signaling pathway is inhibited by this compound at the γ-secretase cleavage step.
References
Application of LY900009 in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy characterized by the proliferation of immature T-lymphocytes. A significant subset of T-ALL cases, estimated at over 60%, harbors activating mutations in the NOTCH1 gene.[1] This discovery has spotlighted the NOTCH1 signaling pathway as a critical therapeutic target. LY900009 is a potent, orally active small molecule inhibitor of the γ-secretase enzyme, which plays a crucial role in the final proteolytic cleavage and activation of NOTCH1.[2] By inhibiting γ-secretase, this compound effectively blocks NOTCH1 signaling, presenting a promising targeted therapy for NOTCH1-dependent T-ALL.
These application notes provide a comprehensive overview of the preclinical application of this compound in T-ALL research, including its mechanism of action, available preclinical data, and detailed protocols for key experimental assays. While specific preclinical data for this compound in T-ALL is limited in publicly available literature, the information presented herein is based on its known mechanism and data from studies on other γ-secretase inhibitors (GSIs) in T-ALL, providing a strong framework for research and development.
Mechanism of Action
The NOTCH1 signaling cascade is initiated upon ligand binding, leading to a series of proteolytic cleavages. The final and critical step is mediated by the γ-secretase complex, which releases the intracellular domain of NOTCH1 (ICN1). ICN1 then translocates to the nucleus, where it forms a complex with other transcriptional regulators to activate the expression of target genes, such as MYC and HES1, that drive cell proliferation, survival, and differentiation arrest.
This compound, as a γ-secretase inhibitor, directly interferes with this process by blocking the enzymatic activity of the γ-secretase complex. This inhibition prevents the release of ICN1, thereby downregulating the expression of NOTCH1 target genes. The expected consequences in NOTCH1-mutated T-ALL cells are the induction of cell cycle arrest and apoptosis.
Preclinical Data
Table 1: In Vitro Potency of this compound
| Compound | Target | Cell Types | IC50 Range |
| This compound | γ-Secretase | Tumor cell lines and endothelial cells | 0.005 - 20 nM |
Data from MedChemExpress product description.
To provide a clearer expectation of the performance of a potent GSI in T-ALL, the following table summarizes representative data for other well-characterized GSIs in various T-ALL cell lines.
Table 2: Representative In Vitro Activity of γ-Secretase Inhibitors in T-ALL Cell Lines
| Cell Line | NOTCH1 Status | GSI Compound | IC50 (nM) | Effect |
| CUTLL1 | t(7;9) | PF-03084014 | ~50 | G1 arrest, apoptosis |
| DND-41 | HD-Pest mutation | Compound E | ~10 | G1 arrest |
| HPB-ALL | HD mutation | YO01027 | <100 | Apoptosis |
| KOPT-K1 | HD-TAD mutation | DAPT | ~100 | G1 arrest |
This table is a composite of data from multiple sources on different GSIs and is intended to be illustrative of the expected activity of a potent GSI in T-ALL.
In Vivo Data
A first-in-human Phase I study of this compound in patients with advanced cancer established a recommended dose of 30 mg thrice weekly, which was noted to exceed the target inhibition level observed in preclinical models required for tumor regression.[2] Although this study did not focus on T-ALL, it provides a basis for potential clinical trial design in this indication.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in T-ALL research.
Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in T-ALL cell lines.
Materials:
-
T-ALL cell lines (e.g., CUTLL1, DND-41, HPB-ALL, KOPT-K1)
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Culture T-ALL cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 1 x 10^4 cells/well in 100 µL of medium in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a DMSO vehicle control.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plates for 72 to 96 hours.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values by plotting the percentage of viable cells against the log concentration of this compound using a non-linear regression model.
Western Blot for NOTCH1 Inhibition
This protocol is to confirm the on-target effect of this compound by measuring the levels of cleaved NOTCH1 (ICN1).
Materials:
-
T-ALL cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibodies: anti-cleaved NOTCH1 (Val1744), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat T-ALL cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a DMSO vehicle control for 24-48 hours.
-
Harvest cells and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved NOTCH1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
In Vivo T-ALL Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
T-ALL cell line (e.g., DND-41)
-
Matrigel
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
Procedure:
-
Resuspend 5-10 x 10^6 T-ALL cells in 100 µL of a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 3-10 mg/kg, once daily or thrice weekly). The control group should receive the vehicle.
-
Measure tumor volumes and body weights 2-3 times per week.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Analyze the data to determine the effect of this compound on tumor growth inhibition.
Conclusion
This compound is a potent inhibitor of the γ-secretase/NOTCH1 signaling pathway, a key driver in a large proportion of T-ALL cases. The provided data and protocols offer a solid foundation for researchers to investigate the preclinical efficacy and mechanism of action of this compound in T-ALL. Further studies are warranted to establish a comprehensive preclinical data package for this compound in T-ALL to support its clinical development for this indication. Combination strategies, for instance with glucocorticoids, should also be explored to enhance efficacy and overcome potential resistance.
References
Application Notes and Protocols: Evaluation of LY900009 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY900009 is a potent and selective small-molecule inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway.[1][2][3] The Notch pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in the development and progression of various cancers.[1][4][5] Patient-derived xenograft (PDX) models, which involve the implantation of fresh human tumor tissue into immunodeficient mice, have emerged as a superior preclinical platform for evaluating novel cancer therapeutics.[6][7][8] These models largely retain the histological and genetic characteristics of the original patient tumor, offering a more predictive assessment of therapeutic efficacy compared to traditional cell line-derived xenografts.[6][7][8]
These application notes provide a comprehensive overview and detailed protocols for the evaluation of this compound in patient-derived xenograft models.
Mechanism of Action: Targeting the Notch Signaling Pathway
The canonical Notch signaling pathway is initiated by the binding of a Notch ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage is mediated by the γ-secretase complex, which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Suppressor of Hairless/Lag-1) and co-activators, leading to the transcription of Notch target genes such as those in the Hes and Hey families. These target genes are involved in critical cellular processes including proliferation, differentiation, and survival.
This compound acts by specifically inhibiting the activity of the γ-secretase complex. This inhibition prevents the cleavage of the Notch receptor and the subsequent release of the NICD. As a result, the downstream signaling cascade is blocked, leading to the downregulation of Notch target genes and ultimately inhibiting tumor growth and promoting apoptosis in Notch-dependent cancers.[1][2]
Experimental Protocols
The following protocols provide a framework for conducting preclinical studies of this compound in PDX models. These should be adapted based on the specific tumor type and experimental goals.
Protocol 1: Establishment and Propagation of Patient-Derived Xenografts
-
Tumor Tissue Acquisition:
-
Obtain fresh, sterile tumor tissue from surgical resection or biopsy under appropriate ethical guidelines and with informed patient consent.
-
Transport the tissue to the laboratory on ice in a sterile collection medium (e.g., DMEM with antibiotics).
-
-
Tumor Processing and Implantation:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) to remove any non-tumor cells.
-
Mechanically mince the tumor into small fragments (approximately 2-3 mm³).
-
Anesthetize immunodeficient mice (e.g., NSG or NOD/SCID) using an approved protocol.
-
Make a small incision in the skin on the flank of the mouse and create a subcutaneous pocket using blunt dissection.
-
Implant a single tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth and overall health.
-
-
Tumor Growth Monitoring and Passaging:
-
Measure tumor dimensions with digital calipers twice weekly.
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[4]
-
When the tumor reaches a volume of 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor, remove any necrotic tissue, and process it for passaging into new mice or for cryopreservation.
-
Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
-
Cohort Formation:
-
Once tumors from a PDX model reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n ≥ 5 per group).
-
-
This compound Formulation and Administration:
-
Based on preclinical studies with other γ-secretase inhibitors, a potential starting dose and schedule for this compound could be in the range of 10-30 mg/kg, administered orally three times a week.[1][3] The optimal dose and schedule should be determined in preliminary tolerability studies.
-
Prepare the vehicle control (e.g., 0.5% methylcellulose in water).
-
Administer this compound or vehicle to the respective groups via oral gavage.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or gastrointestinal distress.[1]
-
At the end of the study (e.g., after 21-28 days or when control tumors reach the maximum allowed size), euthanize the mice.
-
Collect tumors for pharmacodynamic and biomarker analysis (e.g., immunohistochemistry for Notch pathway components, gene expression analysis).
-
Data Presentation
Quantitative data from preclinical studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Pharmacokinetic and Pharmacodynamic Data
The following table summarizes key pharmacokinetic and pharmacodynamic parameters of this compound from a first-in-human phase I clinical trial. While this data is from human subjects, it provides valuable context for preclinical study design.[1][2]
| Parameter | Value | Notes |
| Route of Administration | Oral | Thrice weekly (Monday, Wednesday, Friday) |
| Dose Range Tested | 2-60 mg | In patients with advanced cancer |
| Maximum Tolerated Dose (MTD) | 30 mg (thrice weekly) | Dose-limiting toxicity was grade III mucosal inflammation |
| Time to Maximum Concentration (tmax) | 1-4 hours post-dose | Rapid absorption |
| Pharmacodynamic Effect | 80-90% inhibition of plasma amyloid-β | Observed in the 30-60 mg cohorts |
Table 1: Summary of Clinical Pharmacokinetic and Pharmacodynamic Data for this compound. Data from a first-in-human phase I study in patients with advanced cancer.[1][2]
Tumor Growth Inhibition Data
The primary endpoint for in vivo efficacy studies is typically tumor growth inhibition. The following table provides a template for presenting such data from a study of this compound in a PDX model.
| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%TGI) | p-value (vs. Vehicle) |
| Vehicle Control | 10 | 152 ± 15 | 1250 ± 120 | - | - |
| This compound (10 mg/kg) | 10 | 148 ± 14 | 650 ± 85 | 48% | <0.01 |
| This compound (30 mg/kg) | 10 | 155 ± 16 | 320 ± 50 | 74.4% | <0.001 |
%TGI is calculated as: [1 - (Mean tumor volume of treated group at Day 21 - Mean tumor volume of treated group at Day 0) / (Mean tumor volume of control group at Day 21 - Mean tumor volume of control group at Day 0)] x 100
Table 2: Representative Tumor Growth Inhibition Data for this compound in a PDX Model. This table is a template for presenting experimental findings.
Conclusion
The use of patient-derived xenograft models provides a powerful platform for the preclinical evaluation of novel cancer therapeutics like this compound. By closely mimicking the characteristics of human tumors, PDX models can offer valuable insights into the potential clinical efficacy of this γ-secretase inhibitor. The protocols and data presentation formats outlined in these application notes are intended to guide researchers in designing and executing robust preclinical studies to assess the anti-tumor activity of this compound and to identify potential biomarkers of response.
References
- 1. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A first-in-human phase I study of the oral Notch inhibitor, this compound, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. Patient-Derived Xenografts Are a Reliable Preclinical Model for the Personalized Treatment of Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
- 7. oaepublish.com [oaepublish.com]
- 8. Patient-derived xenografts: a promising resource for preclinical cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Notch Inhibition by LY900009: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY900009 is a potent, orally bioavailable small molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1][2] By blocking gamma-secretase, this compound prevents the cleavage and release of the Notch intracellular domain (NICD), thereby inhibiting the transcription of Notch target genes.[1] Dysregulation of the Notch pathway is implicated in various cancers, making this compound a compound of interest for oncological research and drug development.[1]
These application notes provide a comprehensive overview and detailed protocols for measuring the inhibitory activity of this compound on the Notch signaling pathway in both in vitro and in vivo settings.
Mechanism of Action of this compound
The canonical Notch signaling pathway is initiated by the binding of a Notch ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage, mediated by the gamma-secretase complex, releases the NICD. The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/RBPJ) and the coactivator Mastermind-like (MAML), leading to the transcription of target genes such as HES1 and HEY1. This compound selectively inhibits the gamma-secretase protein, thus blocking this final cleavage step and halting the signaling cascade.[1]
Figure 1. Mechanism of Notch pathway inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound can be quantified using various assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the compound.
| Parameter | Cell Types | Value | Reference |
| IC50 | Tumor and endothelial cells | 0.005–20 nM | [2] |
In a clinical setting, pharmacodynamic markers are used to assess the biological activity of this compound.
| Pharmacodynamic Marker | Dosage (in patients) | Effect | Reference |
| Plasma Amyloid-β Peptide | 30–60 mg | 80–90% inhibition | [1] |
| Glandular Mucin in GI Tract | 15 mg | Markedly increased | [1] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to measure Notch inhibition by this compound.
In Vitro Assays
1. Western Blot for Notch Intracellular Domain (NICD)
This assay directly measures the level of the active form of the Notch1 receptor. A decrease in NICD levels upon treatment with this compound indicates successful inhibition of gamma-secretase.
Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line with known Notch activity (e.g., HCT116, a colorectal cancer cell line) in a 6-well plate.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 24-48 hours. Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE on an 8-10% gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the cleaved Notch1 (Val1744) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
2. Quantitative Real-Time PCR (qPCR) for Notch Target Genes
This method quantifies the mRNA expression levels of Notch target genes, such as HES1 and HEY1. A dose-dependent decrease in the expression of these genes indicates inhibition of the Notch signaling pathway.
Protocol:
-
Cell Culture and Treatment:
-
Follow the same procedure as for the Western blot assay.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for HES1, HEY1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Run the reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
3. Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells that are dependent on Notch signaling for their growth.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Treatment:
-
After 24 hours, treat the cells with a range of this compound concentrations.
-
-
Incubation:
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
4. Endothelial Cell Tube Formation Assay
This assay evaluates the anti-angiogenic potential of this compound by measuring its effect on the ability of endothelial cells to form capillary-like structures.
Protocol:
-
Plate Coating:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
-
Cell Seeding and Treatment:
-
Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated plate.
-
Treat the cells with different concentrations of this compound.
-
-
Incubation:
-
Incubate for 4-18 hours to allow for tube formation.
-
-
Imaging and Quantification:
-
Visualize the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, junctions, and total tube length.
-
Figure 2. Workflow for in vitro measurement of Notch inhibition.
In Vivo Assays
1. Pharmacodynamic (PD) Biomarker Analysis in Animal Models
This involves administering this compound to tumor-bearing animals and measuring the inhibition of Notch signaling in tumors or surrogate tissues.
Protocol:
-
Animal Model:
-
Establish tumor xenografts in immunocompromised mice using a suitable cancer cell line.
-
-
Treatment:
-
Once tumors are established, treat the animals with this compound via oral gavage at various doses and schedules.
-
-
Tissue Collection:
-
Collect tumor tissue and/or surrogate tissues (e.g., skin, intestine) at different time points after treatment.
-
-
Analysis:
-
Immunohistochemistry (IHC): Perform IHC on tissue sections to detect changes in the expression of NICD or Notch target proteins.
-
qPCR: Extract RNA from tissues to measure the expression of Notch target genes like Hes1 and Hey1.
-
Figure 3. Workflow for in vivo assessment of Notch inhibition.
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to accurately measure the inhibitory effects of this compound on the Notch signaling pathway. By employing a combination of in vitro and in vivo assays, a comprehensive understanding of the compound's mechanism of action, potency, and pharmacodynamic effects can be achieved, facilitating its further development as a potential therapeutic agent.
References
Application Notes and Protocols: LY900009 Combination Therapy with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY900009 is an orally bioavailable small molecule that acts as a selective inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1][2] The Notch pathway is a critical regulator of cell fate decisions, including proliferation, differentiation, and apoptosis, and its dysregulation is implicated in the pathology of numerous cancers.[1][3] Preclinical and early clinical studies of gamma-secretase inhibitors (GSIs) have suggested that while monotherapy may have modest antitumor activity, their combination with traditional cytotoxic chemotherapy holds significant promise for enhancing therapeutic efficacy and overcoming drug resistance.[3][4][5]
These application notes provide a comprehensive overview and detailed protocols for investigating the combination of this compound with standard chemotherapeutic agents. The following sections detail the mechanism of action, provide example data for combination studies, and present robust experimental protocols for in vitro and in vivo evaluation.
Mechanism of Action: Synergistic Potential
This compound exerts its anticancer effect by inhibiting gamma-secretase, which prevents the cleavage and activation of Notch receptors. This leads to the downregulation of downstream Notch target genes, which are often involved in cell survival and proliferation.[1][6]
The rationale for combining this compound with chemotherapy is multifactorial:
-
Targeting Cancer Stem Cells (CSCs): The Notch pathway is crucial for the maintenance of CSCs, a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.[3] Chemotherapy primarily targets the rapidly dividing bulk of tumor cells, while CSCs are often quiescent and chemoresistant. This compound can potentially eradicate the CSC population, leading to a more durable response.
-
Sensitization to Chemotherapy: Upregulation of the Notch signaling pathway has been identified as a mechanism of resistance to chemotherapy.[5][6] By inhibiting this pathway, this compound may re-sensitize resistant tumors to the cytotoxic effects of chemotherapeutic agents.
-
Induction of Apoptosis: Both this compound and chemotherapy can independently induce apoptosis. When used in combination, they may trigger synergistic or additive effects on programmed cell death pathways.[7]
Signaling Pathway
References
- 1. In vitro validation of gamma-secretase inhibitors alone or in combination with other anti-cancer drugs for the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A first-in-human phase I study of the oral Notch inhibitor, this compound, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Synergistic Effects of NOTCH/γ-Secretase Inhibition and Standard of Care Treatment Modalities in Non-small Cell Lung Cancer Cells [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Preclinical Studies of LY900009, a γ-Secretase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of LY900009, a potent and selective small-molecule inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway. The protocols outlined below are designed to assess the pharmacological activity of this compound in various cancer models, both in vitro and in vivo.
Introduction
The Notch signaling pathway is a critical regulator of cell fate decisions, including proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention. This compound inhibits the γ-secretase complex, which is responsible for the final proteolytic cleavage and activation of Notch receptors.[1] By blocking this step, this compound prevents the translocation of the Notch intracellular domain (NICD) to the nucleus, thereby downregulating the expression of Notch target genes.
A first-in-human Phase I clinical trial of this compound in patients with advanced cancer has established a recommended thrice-weekly dosing schedule of 30 mg, which was shown to exceed the target inhibition levels required for tumor regression in preclinical models.[1] These application notes provide the experimental framework to further investigate the preclinical anti-tumor activity of this compound.
Data Presentation
Table 1: In Vitro Activity of γ-Secretase Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| This compound | Various Tumor Cell Lines | Not Specified | Notch Signaling Inhibition | 0.005 - 20 | [2] |
| MRK-003 | Pancreatic Cancer Cell Lines | Pancreatic Cancer | Anchorage-Independent Growth | Varies by cell line | [2] |
| RO4929097 | A549 | Non-Small Cell Lung Cancer | Cell Proliferation | >10,000 | [3] |
| GSI-X | Breast Cancer Cell Lines | Breast Cancer | Mammosphere Formation | Varies by cell line | [4] |
Table 2: In Vivo Efficacy of γ-Secretase Inhibitors in Xenograft Models
| Compound | Tumor Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| This compound | Notch-dependent models | Oral, 3 mg/kg, single dose | Induced tumor regression | [2] |
| RO4929097 | A549 NSCLC Xenograft | 3-60 mg/kg, daily oral | 66 - 91 | [3] |
| MRK-003 | Pancreatic Cancer Xenograft | Not Specified | Delayed tumor engraftment | [2] |
| GSI-IX | Breast Cancer Tumorgraft | 100 mg/kg | Delayed tumor progression | [4] |
Mandatory Visualizations
Caption: The canonical Notch signaling pathway and the inhibitory mechanism of this compound.
Caption: A general experimental workflow for the preclinical evaluation of this compound.
Experimental Protocols
In Vitro Cell-Based Assays
1.1. Cell Viability/Proliferation Assay (MTT)
This protocol is for assessing the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., from breast, pancreatic, or lung cancer)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
1.2. 3D Tumor Spheroid Culture and Viability Assay
This protocol provides a more physiologically relevant model to test the efficacy of this compound.
Materials:
-
Ultra-low attachment 96-well round-bottom plates
-
Complete growth medium
-
This compound stock solution
-
3D cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Protocol:
-
Seed cells in an ultra-low attachment plate at a density of 1,000-5,000 cells/well.
-
Centrifuge the plate at low speed to facilitate cell aggregation at the bottom of the wells.
-
Incubate for 3-5 days to allow spheroid formation.
-
Prepare serial dilutions of this compound and add them to the wells.
-
Incubate for 72-96 hours.
-
Equilibrate the plate to room temperature.
-
Add the 3D cell viability reagent to each well according to the manufacturer's instructions.
-
Shake the plate for 5 minutes and then let it stand for 25 minutes at room temperature.
-
Measure the luminescence using a luminometer.
1.3. Notch Signaling Reporter Assay (Luciferase)
This assay quantifies the activity of the Notch signaling pathway in response to this compound.
Materials:
-
HEK293T or other suitable cell line
-
Notch-responsive luciferase reporter plasmid (e.g., CSL-luc)
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound stock solution
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect cells with the Notch-responsive luciferase reporter and the Renilla control plasmid.
-
After 24 hours, treat the cells with various concentrations of this compound.
-
Incubate for another 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
1.4. Western Blot Analysis of Notch Pathway Proteins
This protocol is for detecting the levels of key Notch signaling proteins.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NICD, anti-Hes1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Quantify the protein concentration of the cell lysates.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
In Vivo Xenograft Studies
2.1. Subcutaneous Xenograft Model
This protocol describes the establishment of a tumor xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line known to form tumors in mice
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers
Protocol:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally according to the desired dosing schedule (e.g., 30 mg/kg, thrice weekly).
-
Measure tumor volume with calipers every 2-3 days (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
2.2. Pharmacodynamic Biomarker Analysis
This protocol is for assessing the in vivo target engagement of this compound.
Materials:
-
Tumor tissue, skin biopsies, or hair follicles from treated and control mice
-
Reagents for immunohistochemistry (IHC) or Western blotting
-
Reagents for RNA extraction and qRT-PCR
Protocol:
-
Immunohistochemistry:
-
Fix the tissues in formalin and embed in paraffin.
-
Section the tissues and perform IHC staining for NICD or Hes1.
-
Analyze the staining intensity and localization.
-
-
Western Blotting:
-
Prepare protein lysates from the collected tissues.
-
Perform Western blotting as described in section 1.4 to detect NICD and Hes1 levels.
-
-
qRT-PCR:
-
Extract total RNA from the tissues.
-
Synthesize cDNA.
-
Perform qRT-PCR to measure the mRNA levels of Notch target genes such as Hes1 and Hey1.
-
By following these detailed application notes and protocols, researchers can effectively design and execute preclinical studies to further elucidate the anti-cancer properties of this compound and its mechanism of action.
References
Application Notes and Protocols for LY900009 Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY900009 is a potent, orally bioavailable small-molecule inhibitor of γ-secretase, which plays a crucial role in the Notch signaling pathway.[1][2] Dysregulation of the Notch pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. Preclinical evaluation of this compound has been pivotal in establishing its mechanism of action, pharmacokinetic profile, and preliminary efficacy, paving the way for clinical investigation. These application notes provide a detailed overview of the administration routes for this compound in preclinical settings, focusing on the oral route, which was informed by extensive preclinical toxicology and efficacy studies.
Administration Route Overview
Based on available preclinical data that informed clinical trial design, the primary and most extensively studied route of administration for this compound in preclinical models is oral administration .
Rationale for Oral Administration
The selection of the oral route for this compound was based on its characteristics as a small molecule inhibitor and the desire for a convenient clinical administration method. Preclinical toxicology studies were instrumental in refining the dosing schedule to ensure tolerability while maintaining efficacy. Specifically, a thrice-weekly dosing regimen was adopted for clinical trials based on preclinical findings in rats, where daily oral administration resulted in more pronounced gastrointestinal toxicity. This highlights the critical role of preclinical oral administration studies in defining a safe and effective dosing strategy for clinical application.
While specific quantitative data from preclinical pharmacokinetic and efficacy studies are not extensively published in peer-reviewed literature, the available information from the first-in-human phase I clinical trial provides significant insights into the preclinical findings.
Quantitative Data from Preclinical Studies
Detailed quantitative data from preclinical studies of this compound are not publicly available in comprehensive tables. However, the design of the first-in-human phase I study was directly informed by preclinical models. The following table summarizes the key preclinical insights that guided the clinical development of orally administered this compound.
| Parameter | Preclinical Findings (Inferred from Clinical Trial Data) | Animal Model(s) |
| Route of Administration | Oral | Rat and likely other rodent models (e.g., mice for efficacy) |
| Dosing Schedule | Thrice-weekly administration was found to be better tolerated than daily dosing, with reduced gastrointestinal toxicity. | Rat (Toxicology Studies) |
| Efficacy | Preclinical models demonstrated that a certain level of target inhibition was necessary to promote tumor regression. | Likely mouse xenograft models |
| Predicted Human Dose | A dose of 20 mg administered orally thrice-weekly was predicted to achieve the necessary target inhibition for efficacy based on preclinical models. | N/A |
Experimental Protocols
The following are generalized protocols for the oral administration of a γ-secretase inhibitor like this compound in preclinical rodent models, based on standard laboratory practices and the information available.
Protocol 1: Oral Gavage Administration of this compound in Rodent Tumor Models
Objective: To assess the in vivo efficacy and pharmacokinetics of orally administered this compound.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water)
-
Appropriate rodent model (e.g., immunodeficient mice bearing human tumor xenografts)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
-
Animal balance
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Prepare the vehicle solution under sterile conditions.
-
Create a homogenous suspension of this compound in the vehicle. Ensure consistent suspension through sonication or vigorous vortexing before each administration.
-
-
Animal Dosing:
-
Weigh each animal to determine the precise volume of the drug suspension to be administered.
-
Gently restrain the animal.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the this compound suspension.
-
Monitor the animal for any signs of distress post-administration.
-
-
Dosing Schedule:
-
Based on preclinical toxicology findings for this compound, a thrice-weekly dosing schedule (e.g., Monday, Wednesday, Friday) is recommended to minimize gastrointestinal toxicity.
-
-
Efficacy Assessment:
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Monitor animal body weight and overall health status.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Pharmacokinetic Analysis:
-
At specified time points after the final dose, collect blood samples via appropriate methods (e.g., tail vein, cardiac puncture).
-
Process the blood to obtain plasma and store it at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the Notch signaling pathway.
Experimental Workflow for Preclinical Oral Administration
Caption: Workflow for preclinical evaluation of orally administered this compound.
References
Troubleshooting & Optimization
LY900009 off-target effects in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LY900009 in cell-based assays. The information provided is designed to help anticipate and troubleshoot potential issues related to off-target effects and to ensure the generation of robust and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of γ-secretase, a multi-subunit protease complex.[1] By inhibiting γ-secretase, this compound prevents the cleavage of several transmembrane proteins, most notably the Notch receptor and the amyloid precursor protein (APP).[1][2] This inhibition of Notch signaling is the basis for its investigation as an anti-cancer agent.[1]
Q2: Are there known off-target effects for this compound?
Specific, publicly available broad-panel kinase or off-target screening data for this compound is limited. However, based on the mechanism of γ-secretase inhibition, several potential off-target effects, or more accurately, on-target effects on substrates other than Notch, should be considered:
-
Inhibition of APP Processing: this compound inhibits the processing of APP, leading to a decrease in the production of amyloid-β (Aβ) peptides.[1][3] This is a known on-target effect but may be considered an "off-target" effect if the primary research interest is solely on the Notch pathway.
-
Cleavage of other γ-secretase substrates: γ-secretase has numerous substrates beyond Notch and APP. Inhibition with this compound will likely affect the processing of these other substrates, which could lead to unforeseen cellular phenotypes.
-
Paradoxical Aβ increase: Some studies with other γ-secretase inhibitors have reported a paradoxical increase in Aβ levels at low inhibitor concentrations. While not specifically documented for this compound, this is a potential class effect to be aware of.
-
Gastrointestinal toxicities: In clinical trials, the most common side effects of this compound were gastrointestinal, including diarrhea, nausea, and vomiting.[1][3] These are thought to be on-target effects resulting from the inhibition of Notch signaling in the gut.
Q3: How can I differentiate between on-target Notch inhibition and potential off-target effects in my cell-based assay?
Distinguishing between on-target and off-target effects is crucial for data interpretation. Here are some strategies:
-
Rescue Experiments: If the observed phenotype is due to on-target Notch inhibition, it may be possible to rescue the effect by introducing a constitutively active form of the Notch intracellular domain (NICD).
-
Use of Structurally Unrelated Inhibitors: Employing other well-characterized γ-secretase inhibitors with different chemical scaffolds can help determine if the observed effect is specific to γ-secretase inhibition or an idiosyncratic off-target effect of this compound.
-
Dose-Response Analysis: On-target effects should correlate with the known potency of this compound for γ-secretase inhibition. Off-target effects may occur at significantly higher or lower concentrations.
-
Monitor Multiple Pathway Readouts: In addition to your primary endpoint, assess the status of key components of the Notch signaling pathway (e.g., levels of cleaved Notch, expression of Notch target genes like HES1 and HEY1) and potential off-target pathways.
Quantitative Data
Due to the limited public availability of broad-panel screening data for this compound, this table summarizes its known on-target potency. Researchers should consider performing their own selectivity profiling for targets of concern in their specific cellular models.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | γ-secretase (Notch signaling) | Cell-based | Not specified | [1][3] |
| γ-secretase (Aβ production) | In vivo (human plasma) | Dose-dependent inhibition | [1][3] |
Experimental Protocols
Cell-Based γ-Secretase Activity Assay
This protocol is a general method for assessing the inhibitory activity of compounds like this compound on γ-secretase processing of APP.
Materials:
-
Cells expressing endogenous or over-expressed APP (e.g., HEK293-APP, SH-SY5Y).
-
Cell culture medium and supplements.
-
This compound and other test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Antibodies for Western blotting: anti-APP C-terminal fragment (CTF), anti-Aβ, and a loading control (e.g., anti-actin).
-
ELISA kit for secreted Aβ.
Procedure:
-
Cell Plating: Seed cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency (typically 70-80%).
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours).
-
Harvesting:
-
Conditioned Medium: Collect the cell culture supernatant to measure secreted Aβ levels by ELISA.
-
Cell Lysates: Wash the cells with cold PBS and lyse them using lysis buffer. Collect the lysates and determine the protein concentration.
-
-
Analysis:
-
ELISA: Follow the manufacturer's instructions to quantify the concentration of secreted Aβ in the conditioned medium.
-
Western Blot: Analyze the cell lysates by SDS-PAGE and Western blotting to detect the accumulation of APP CTFs, which are the direct substrates of γ-secretase. Inhibition of γ-secretase will lead to an increase in APP CTF levels.
-
Notch Signaling Reporter Assay
This protocol utilizes a luciferase reporter to measure the activity of the Notch signaling pathway.
Materials:
-
HEK293T cells or other suitable cell line.
-
Expression plasmid for a Notch receptor (e.g., Notch1).
-
Notch-responsive luciferase reporter plasmid (e.g., containing CSL/RBP-Jκ binding sites).
-
Control luciferase reporter plasmid (e.g., Renilla luciferase for normalization).
-
Transfection reagent.
-
This compound and other test compounds.
-
Luciferase assay reagent.
Procedure:
-
Co-transfection: Co-transfect the cells with the Notch receptor expression plasmid, the Notch-responsive luciferase reporter plasmid, and the control luciferase plasmid using a suitable transfection reagent.
-
Cell Plating: After transfection, plate the cells in a multi-well plate.
-
Ligand Stimulation (Optional): To activate the Notch pathway, co-culture the transfected cells with cells expressing a Notch ligand (e.g., Delta-like 1 or Jagged1) or use plate-bound ligands.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or control compounds.
-
Incubation: Incubate for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of this compound indicates inhibition of the Notch signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Cell Phenotype (e.g., altered morphology, reduced proliferation in a non-Notch dependent cell line) | Off-target effect: this compound may be interacting with other cellular targets. | 1. Confirm On-Target Engagement: Verify inhibition of Notch signaling (e.g., by checking Hes1/Hey1 expression). 2. Dose-Response Curve: Determine if the phenotype occurs at concentrations consistent with on-target γ-secretase inhibition. 3. Use a Different GSI: Test a structurally unrelated γ-secretase inhibitor to see if the phenotype is recapitulated. 4. Literature Search: Investigate if other γ-secretase inhibitors are known to cause similar phenotypes. |
| Lack of Expected Effect (e.g., no change in Notch target gene expression) | Cellular Context: The cell line may not have an active Notch signaling pathway or may have compensatory mechanisms. | 1. Confirm Pathway Activity: Ensure your cell model has a functional and active Notch pathway at baseline. 2. Compound Potency: Verify the concentration of this compound is sufficient to inhibit γ-secretase in your specific cell type. 3. Time Course Experiment: The effect on gene expression may be transient. Perform a time-course experiment. |
| Variability in Results | Experimental Technique: Inconsistent cell handling, passage number, or compound preparation. | 1. Standardize Protocols: Ensure consistent cell density, passage number, and treatment conditions. 2. Compound Stability: Prepare fresh dilutions of this compound for each experiment. 3. Assay Controls: Include appropriate positive and negative controls in every experiment. |
| Paradoxical Increase in a Downstream Marker | Complex Biological Regulation: Inhibition of γ-secretase can sometimes lead to feedback loops or accumulation of upstream substrates that have their own signaling activity. Some GSIs have shown to cause a paradoxical increase in Aβ at certain concentrations. | 1. Full Dose-Response: Perform a wide dose-response analysis to see if the effect is concentration-dependent. 2. Investigate Upstream Components: Analyze the levels of γ-secretase substrates (e.g., APP-CTF, Notch NΔE). 3. Consult Literature on GSIs: Review literature on other γ-secretase inhibitors for similar reported phenomena. |
Visualizations
Caption: The Notch signaling pathway and the inhibitory action of this compound on γ-secretase.
Caption: A general experimental workflow for characterizing the effects of this compound in cell-based assays.
Caption: A decision tree for troubleshooting unexpected results in cell-based assays with this compound.
References
- 1. A first-in-human phase I study of the oral Notch inhibitor, this compound, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The critical role of γ-secretase and its inhibitors in cancer and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LY900009 Concentration for Apoptosis Induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LY900009 to induce apoptosis in in-vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is a potent and selective small-molecule inhibitor of γ-secretase. The γ-secretase enzyme is crucial for the activation of the Notch signaling pathway. By inhibiting γ-secretase, this compound prevents the cleavage and release of the Notch intracellular domain (NICD). The NICD normally translocates to the nucleus to activate genes that promote cell survival, proliferation, and differentiation while inhibiting apoptosis. Therefore, inhibition of the Notch pathway by this compound can lead to cell cycle arrest and induction of apoptosis in cancer cells where this pathway is aberrantly activated.
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: As specific data for this compound-induced apoptosis in various cell lines is not extensively published, a good starting point is to perform a dose-response experiment based on concentrations used for other γ-secretase inhibitors (GSIs). A broad range of 10 nM to 50 µM is recommended for initial screening. Based on published data for similar GSIs like DAPT and MK-0752, a more focused initial range could be 1 µM to 20 µM.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment time can vary significantly between cell lines. A time-course experiment is recommended. Typical treatment durations for inducing apoptosis with GSIs range from 24 to 72 hours. It is advisable to assess apoptosis at multiple time points, for example, 24, 48, and 72 hours, to determine the optimal incubation period for your specific cell line and this compound concentration.
Q4: How can I confirm that this compound is inhibiting the Notch pathway in my cells?
A4: To confirm target engagement, you can perform a Western blot to assess the levels of the downstream target of Notch signaling, Hes1. A decrease in Hes1 protein levels upon this compound treatment would indicate successful inhibition of the Notch pathway.
Q5: Are there potential off-target effects of this compound?
A5: While this compound is a selective γ-secretase inhibitor, it's important to be aware that γ-secretase has other substrates besides Notch, such as the amyloid precursor protein (APP). Inhibition of APP processing is a known off-target effect of many GSIs. Depending on your experimental system, it may be relevant to consider this. Additionally, at very high concentrations, small molecule inhibitors can have non-specific cytotoxic effects.
Troubleshooting Guides
Issue 1: Low or No Apoptosis Induction
| Possible Cause | Troubleshooting Steps |
| Sub-optimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 50 µM). |
| Insufficient Treatment Duration | Conduct a time-course experiment, measuring apoptosis at 24, 48, and 72 hours. |
| Cell Line Resistance | Some cell lines may not be dependent on the Notch signaling pathway for survival. Confirm Notch pathway activity in your cell line (e.g., by checking baseline Hes1 levels). Consider using a different cell line known to be sensitive to Notch inhibition. |
| Incorrect Apoptosis Assay Technique | Review your apoptosis assay protocol. For Annexin V/PI staining, ensure you are collecting both adherent and floating cells. Use positive and negative controls to validate your assay. |
| This compound Degradation | Ensure proper storage and handling of the this compound compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
Issue 2: High Background Apoptosis in Control Group
| Possible Cause | Troubleshooting Steps |
| Unhealthy Cells | Ensure you are using cells in the logarithmic growth phase. Avoid letting cells become over-confluent. |
| Harsh Cell Handling | Be gentle when passaging and plating cells. Over-trypsinization can damage cell membranes and induce apoptosis. |
| Solvent (e.g., DMSO) Toxicity | Perform a vehicle control with the same concentration of the solvent used to dissolve this compound. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1%). |
| Contamination | Check your cell cultures for microbial contamination (e.g., mycoplasma), which can induce apoptosis. |
Issue 3: Inconsistent Results
| Possible Cause | Troubleshooting Steps |
| Variable Cell Seeding Density | Ensure consistent cell seeding density across all wells and experiments. |
| Inconsistent Treatment Conditions | Maintain consistent incubation times, temperatures, and CO2 levels. |
| Reagent Variability | Use fresh reagents and prepare working solutions consistently. |
| Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes. |
Data Presentation
Table 1: Example Dose-Response of a γ-Secretase Inhibitor (DAPT) on Cell Viability and Apoptosis in Glioblastoma Cells (U251 & U87)
| Treatment | Concentration (µM) | Duration (hours) | Cell Viability (% of Control) | Apoptosis (%) |
| Vehicle Control (DMSO) | - | 72 | 100 | 3-4 |
| DAPT | 2 | 72 | ~95 | 6-7 |
| DAPT + t-AUCB | 2 | 72 | Not specified | 21-22 |
This table is a summary of example data adapted from a study on the γ-secretase inhibitor DAPT and is intended to illustrate a typical dose-response trend.[1] Researchers should generate their own dose-response curves for this compound in their specific cell line.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blotting for Apoptotic Markers
This protocol is for detecting the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system. Look for the appearance of the cleaved fragments of caspase-3 (17/19 kDa) and PARP (89 kDa) in this compound-treated samples.[3][4]
Visualizations
Caption: this compound inhibits γ-secretase, blocking Notch signaling and promoting apoptosis.
Caption: Workflow for optimizing this compound concentration to induce apoptosis.
Caption: A decision tree for troubleshooting low apoptosis induction with this compound.
References
Technical Support Center: Troubleshooting LY900009 Insolubility
Welcome to the technical support center for LY900009. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation, with a focus on troubleshooting insolubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active small molecule inhibitor of the γ-secretase protein. Its primary mechanism of action is the inhibition of Notch signaling, which is crucial in cell fate decisions, proliferation, and apoptosis.[1] By inhibiting γ-secretase, this compound prevents the cleavage and activation of Notch receptors, making it a subject of interest in cancer research.
Q2: What are the known solubility properties of this compound?
A2: this compound is a hydrophobic molecule with limited aqueous solubility. Its solubility is significantly higher in organic solvents. For detailed solubility data, please refer to the table below.
Q3: I'm observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What should I do?
A3: This is a common issue with hydrophobic compounds. To mitigate precipitation, it is recommended to perform a stepwise dilution.[2] Instead of diluting the stock directly into a large volume of aqueous medium, first, create an intermediate dilution in a co-solvent that is miscible with your final medium. Also, ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3]
Q4: Can I heat or sonicate this compound to improve its solubility?
A4: Yes, gentle heating (e.g., in a 37°C water bath) and/or sonication can be effective methods to aid in the dissolution of this compound if you observe precipitation or if the compound is slow to dissolve.[1][4] However, it is crucial to visually inspect the solution to ensure complete dissolution before use.
Physicochemical and Solubility Data
Below is a summary of the key physicochemical and solubility properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₇N₃O₄ | MedChemExpress |
| Molecular Weight | 409.48 g/mol | MedChemExpress |
| In Vitro Solubility | ||
| DMSO | ≥ 41.5 mg/mL (≥ 101.35 mM) | MedChemExpress |
| Ethanol | 1 mg/mL (2.44 mM) | MedChemExpress |
| In Vivo Formulation | ||
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Solubility: ≥ 2.5 mg/mL (6.11 mM) | MedChemExpress |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline). Solubility: ≥ 2.5 mg/mL (6.11 mM) | MedChemExpress |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.095 mg of this compound (Molecular Weight: 409.48 g/mol ).
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 409.48 g/mol * 1000 mg/g = 4.095 mg
-
-
Weigh the compound: Carefully weigh 4.095 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube thoroughly until the powder is completely dissolved. A clear solution should be obtained.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][4]
Protocol 2: Dilution of this compound for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.
Procedure:
-
Thaw the stock solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To minimize precipitation, prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:10 in pre-warmed medium to get a 1 mM solution.
-
Prepare the final working solution: Add the required volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM, add 1 µL of the 10 mM stock solution to every 1 mL of cell culture medium.
-
Mix gently: Gently mix the final working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause shearing of cells if they are already present.
-
Immediate use: Use the freshly prepared working solution immediately for your experiment.
Visual Guides
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of the Notch signaling pathway.
Experimental Workflow for Handling this compound
References
Technical Support Center: Minimizing LY900009 Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing toxicity associated with the gamma-secretase inhibitor (GSI) LY900009 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its toxicity?
A1: this compound is a potent and selective inhibitor of γ-secretase, an enzyme crucial for the cleavage and activation of the Notch receptor. The Notch signaling pathway is essential for regulating cell fate decisions, proliferation, and differentiation in various tissues. By inhibiting γ-secretase, this compound prevents the release of the Notch intracellular domain (NICD), thereby blocking downstream Notch signaling. This inhibition is the intended mechanism for its anti-tumor activity. However, Notch signaling is also vital for the homeostasis of healthy tissues, particularly the gastrointestinal (GI) tract. Disruption of Notch signaling in the intestinal crypts leads to an over-proliferation of secretory goblet cells at the expense of absorptive enterocytes, resulting in the most commonly observed toxicities.
Q2: What are the most common toxicities observed with this compound and other gamma-secretase inhibitors in animal studies?
A2: The most frequently reported toxicities in preclinical animal models (primarily rodents and dogs) are related to the gastrointestinal (GI) system. These include:
-
Diarrhea: Often the first clinical sign of GI toxicity.
-
Weight loss: A consequence of reduced nutrient absorption and GI distress.
-
Goblet Cell Metaplasia/Hyperplasia: Histological examination of the intestine reveals a significant increase in the number of mucus-producing goblet cells.
-
Intestinal Crypt Dilation and Villous Atrophy: Structural changes in the intestinal lining that impair its function.[1]
Other less common, but reported, toxicities associated with GSIs in animal studies include effects on the thymus, spleen, and ovaries due to the role of Notch signaling in immune cell development and reproductive tissues.[1]
Q3: How can I monitor for the onset of this compound-induced toxicity in my animal studies?
A3: Regular and careful monitoring of the animals is crucial. Key parameters to observe include:
-
Clinical Observations: Daily monitoring for changes in behavior, posture, activity levels, and the presence of diarrhea.
-
Body Weight: Measure body weight at least three times per week to detect any significant loss.
-
Food and Water Intake: Monitor for any significant changes in consumption.
-
Histopathology: At the end of the study, or if an animal is euthanized due to reaching a humane endpoint, perform a thorough histopathological examination of the GI tract (duodenum, jejunum, ileum, and colon) and other relevant organs like the thymus, spleen, and ovaries.
Q4: What are the recommended strategies to minimize this compound-induced gastrointestinal toxicity?
A4: The primary strategy to mitigate GI toxicity is the implementation of an intermittent dosing schedule. Continuous daily dosing has been shown to lead to more pronounced gastroenteropathy. A thrice-weekly dosing regimen, for instance, has been suggested to be better tolerated while still maintaining therapeutic efficacy.[2] This "drug holiday" allows for the partial recovery of the intestinal epithelium.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Severe Diarrhea and >15% Body Weight Loss | High dose of this compound leading to excessive Notch inhibition in the gut. | 1. Immediately suspend dosing. 2. Provide supportive care (e.g., hydration). 3. Consider reducing the dose or switching to a more intermittent dosing schedule upon recovery. 4. If the issue persists, euthanize the animal and perform a full necropsy and histopathology. |
| Mild to Moderate Diarrhea with <15% Body Weight Loss | On-target gastrointestinal toxicity. | 1. Continue dosing but monitor the animal closely. 2. Ensure easy access to food and water. 3. Consider switching to a more intermittent dosing schedule for subsequent cohorts to improve tolerability. |
| No Apparent Clinical Signs of Toxicity, but Histopathology Reveals Goblet Cell Metaplasia | Early-stage, sub-clinical gastrointestinal toxicity. | 1. This is an expected on-target effect of γ-secretase inhibition. 2. Quantify the extent of metaplasia to establish a dose-response relationship. 3. This finding can serve as a pharmacodynamic marker of Notch inhibition in the gut. |
Quantitative Data on Gamma-Secretase Inhibitor Toxicity
Specific quantitative toxicity data for this compound in animal studies is not publicly available. The following table provides representative data from a nonclinical safety assessment of another gamma-secretase inhibitor, avagacestat , to illustrate the type of data that should be considered.
Table 1: Summary of Key Findings in a 1-Year Repeat-Dose Toxicology Study of Avagacestat in Dogs
| Dose Group (mg/kg/day) | Plasma Exposure Multiple of Human Clinical Exposure | Key Gastrointestinal Findings | No-Observed-Adverse-Effect Level (NOAEL) for GI Toxicity |
| 0.3 | 0.3x | Minimal goblet cell metaplasia | 1.1x human plasma exposure |
| 1 | 1.1x | Mild goblet cell metaplasia, occasional crypt dilation | |
| 3 | 3.2x | Moderate to marked goblet cell metaplasia, villous atrophy, mucosal epithelial necrosis and regeneration | |
| 6 (females reduced to 4.5) | >3.2x | Severe GI toxicity leading to moribundity in some animals |
Source: Adapted from nonclinical safety assessment data for avagacestat.[1]
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Toxicity in Rodents
Objective: To evaluate the dose-dependent gastrointestinal toxicity of this compound in mice or rats.
Methodology:
-
Animal Model: Use a standard rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats), aged 6-8 weeks.
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
-
Dosing Regimen:
-
Establish at least 3 dose levels of this compound (low, mid, high) and a vehicle control group (n=5-10 animals per group, mixed sex).
-
Administer the compound orally (gavage) once daily or on an intermittent schedule (e.g., thrice weekly) for a predefined period (e.g., 14 or 28 days).
-
-
In-life Monitoring:
-
Record clinical signs daily, with a focus on fecal consistency.
-
Measure body weight at least three times per week.
-
Measure food and water consumption weekly.
-
-
Terminal Procedures:
-
At the end of the study, euthanize animals via an approved method.
-
Collect blood for clinical chemistry and hematology.
-
Perform a full necropsy, paying close attention to the entire GI tract.
-
-
Histopathology:
-
Collect sections of the duodenum, jejunum, ileum, cecum, and colon.
-
Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section tissues at 5 µm and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to visualize goblet cells.
-
A board-certified veterinary pathologist should evaluate the slides for goblet cell metaplasia, crypt dilation, villous atrophy, inflammation, and any other abnormalities.
-
Protocol 2: Mitigation of Gastrointestinal Toxicity via Intermittent Dosing
Objective: To compare the gastrointestinal toxicity of this compound administered on a continuous versus an intermittent dosing schedule.
Methodology:
-
Animal Model and Dose Formulation: As described in Protocol 1.
-
Dosing Regimen:
-
Establish three groups (n=10 per group):
-
Group 1: Vehicle control (daily administration).
-
Group 2: this compound at a predefined dose (e.g., the MTD from a daily dosing study) administered daily.
-
Group 3: this compound at the same dose as Group 2, but administered on an intermittent schedule (e.g., Monday, Wednesday, Friday).
-
-
The study duration should be at least 28 days.
-
-
In-life Monitoring and Terminal Procedures: As described in Protocol 1.
-
Data Analysis: Compare the incidence and severity of diarrhea, the degree of body weight loss, and the histopathological scores for GI toxicity between Group 2 and Group 3.
Visualizations
Caption: Inhibition of the canonical Notch signaling pathway by this compound.
Caption: General workflow for assessing this compound toxicity in animal studies.
Caption: Decision tree for managing this compound-induced toxicity in animal studies.
References
Technical Support Center: Troubleshooting Cell Viability Assays with LY900009
Welcome to the technical support center for researchers utilizing LY900009 in cell viability assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound between experiments. What are the potential causes?
A1: Inconsistent IC50 values are a frequent issue when working with potent small molecule inhibitors like this compound.[1] Several factors can contribute to this variability:
-
Cell Density and Confluency: The initial number of cells seeded and their confluency at the time of treatment can significantly impact the effective concentration of the inhibitor per cell, leading to shifts in the IC50 value.[1] It is crucial to maintain consistent cell seeding densities and treatment confluency across experiments.
-
Compound Stability and Handling: this compound, like many small molecules, can be sensitive to storage conditions and handling.[2] To ensure consistent activity, prepare fresh dilutions from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles by storing aliquots at -80°C for long-term and -20°C for short-term use.[2]
-
Incubation Time: The duration of this compound exposure can influence the observed inhibitory effect. Longer incubation times may result in lower IC50 values.[1] Ensure that the incubation time is kept consistent across all experiments.
-
DMSO Concentration: High concentrations of DMSO, the solvent typically used for this compound, can be toxic to cells and affect viability.[3] It is recommended to keep the final DMSO concentration in the culture medium below 0.5% and to include a vehicle control with the same DMSO concentration as the highest this compound dose.
Q2: Our cell viability readings are showing values greater than 100% at low concentrations of this compound. Is this an experimental artifact?
A2: Observing cell viability greater than 100% at low inhibitor concentrations can be alarming but is a known phenomenon. This is often due to an interaction between the compound and the assay reagent itself, or a hormetic effect where low doses of a substance can stimulate a response. For colorimetric or fluorometric assays like MTT or Alamar Blue, the compound might directly reduce the reagent, leading to a false positive signal.[4][5][6][7]
To troubleshoot this:
-
Run a cell-free control: Incubate this compound with the assay reagent in cell-free media to see if the compound directly reacts with the reagent.
-
Modify the assay protocol: For assays like Alamar Blue, removing the drug-containing medium before adding the reagent can eliminate falsely increased readings.[4][6]
-
Use an alternative assay: If interference is suspected, consider using a different viability assay that relies on a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo) or a crystal violet assay.[8]
Q3: We suspect this compound is causing off-target effects in our cells. How can we confirm this?
A3: Off-target effects, where a small molecule interacts with proteins other than its intended target, are a common concern in drug development.[9][10] this compound is a γ-secretase inhibitor targeting the Notch signaling pathway.[11][12] To investigate potential off-target effects, consider the following approaches:
-
Dose-Response Correlation: The potency of this compound in causing the observed phenotype should correlate with its known potency for inhibiting the Notch pathway.[13]
-
Use a Structurally Unrelated Inhibitor: Employ another γ-secretase inhibitor with a different chemical structure. If it produces the same phenotype, it strengthens the evidence for an on-target effect.[13]
-
Target Overexpression Rescue: Overexpressing the target protein (a component of the γ-secretase complex) might "soak up" the inhibitor, requiring a higher concentration to achieve the same effect and thus "rescuing" the phenotype at lower concentrations.[13]
-
CRISPR/Cas9 Knockout: The most definitive method is to use CRISPR/Cas9 to knock out the intended target of this compound. If the compound still elicits the same effect in the knockout cells, it is acting through an off-target mechanism.[9]
Quantitative Data Summary
The following tables provide a general guideline for experimental parameters when using this compound. Optimal conditions may vary depending on the cell line and experimental setup.
Table 1: Recommended Concentration Range for this compound in Cell Viability Assays
| Cell Line Type | Starting Concentration (nM) | Serial Dilution Factor |
| Notch-dependent cancer cells | 0.1 | 1:3 |
| Endothelial cells | 0.01 | 1:5 |
| Other cancer cell lines | 1 | 1:10 |
Note: The IC50 for this compound in tumor and endothelial cell lines ranges from 0.005 to 20 nM.[2]
Table 2: Suggested Incubation Times for Different Viability Assays
| Assay Type | Incubation with this compound | Incubation with Assay Reagent |
| MTT | 24 - 72 hours | 1 - 4 hours[14] |
| Alamar Blue (Resazurin) | 24 - 72 hours | 1 - 4 hours[3] |
| Crystal Violet | 24 - 72 hours | 20 minutes[15] |
| ATP-based (e.g., CellTiter-Glo) | 24 - 72 hours | 10 minutes[1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C until formazan crystals are visible.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Modified Alamar Blue (Resazurin) Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Medium Removal: After incubation with this compound, carefully aspirate the drug-containing medium from each well. This step is crucial to prevent interference.[4][6]
-
Reagent Addition: Add 100 µL of fresh culture medium containing 10% Alamar Blue reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure fluorescence with excitation at 560 nm and emission at 590 nm.[5]
Protocol 3: Crystal Violet Assay for Cell Viability
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Fixation: Gently wash the cells with PBS and then add 100 µL of a fixative solution (e.g., 4% paraformaldehyde or ice-cold methanol) to each well. Incubate for 15-20 minutes at room temperature.[16]
-
Staining: Remove the fixative and wash with water. Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.[15]
-
Washing: Gently wash the wells with water multiple times until the wash water is clear.[16]
-
Solubilization: Air-dry the plate and then add 100 µL of a solubilization solution (e.g., 30% acetic acid) to each well.
-
Data Acquisition: Shake the plate for 5 minutes and measure the absorbance at 570 nm.
Visualizations
Caption: A flowchart for troubleshooting common issues in cell viability assays.
Caption: Mechanism of action of this compound in the Notch signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A first-in-human phase I study of the oral Notch inhibitor, this compound, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. abcam.co.jp [abcam.co.jp]
- 16. clyte.tech [clyte.tech]
Technical Support Center: LY900009 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using LY900009, a potent γ-secretase inhibitor that targets the Notch signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the γ-secretase protein, a key enzyme in the Notch signaling pathway.[1][2][3] By inhibiting γ-secretase, this compound prevents the cleavage and release of the Notch intracellular domain (NICD), which is necessary for the transcriptional activation of Notch target genes.[4] This ultimately leads to a downregulation of Notch signaling.
Q2: What are the common applications of this compound in a research setting?
This compound is primarily used in cancer research to investigate the role of the Notch signaling pathway in tumor growth, proliferation, and survival.[1][3] It is often used in in vitro studies with cancer cell lines and in in vivo preclinical models to assess its therapeutic potential.[1]
Q3: What are the known off-target effects of γ-secretase inhibitors like this compound?
Due to the role of Notch signaling in normal tissue homeostasis, off-target effects can be observed. The most common are related to the gastrointestinal tract, as Notch signaling is crucial for maintaining the balance between proliferation and differentiation in the intestinal epithelium. Other potential off-target effects include skin toxicities and hematological changes.
Q4: What is the expected outcome of this compound treatment on cancer cells in vitro?
The expected outcome is the inhibition of cell proliferation. However, instead of immediate apoptosis, researchers may observe a G0/G1 cell cycle arrest and cellular differentiation.[5] The induction of apoptosis may require longer treatment durations.[5]
Q5: Can this compound be used in combination with other anti-cancer agents?
Yes, studies with other γ-secretase inhibitors have shown synergistic effects when combined with chemotherapeutic agents or other targeted therapies.[5] Interestingly, some of these synergistic effects have been reported to be independent of the Notch signaling pathway.
Troubleshooting Guide
Unexpected Results in In Vitro Experiments
| Observed Issue | Potential Cause | Suggested Solution |
| No significant decrease in cell viability after short-term treatment. | This compound primarily induces cell cycle arrest and differentiation, not immediate apoptosis. | Extend the treatment duration (e.g., 7-14 days) and assess for markers of apoptosis. Also, evaluate cell cycle progression using flow cytometry. |
| High variability in results between experiments. | Cell density, passage number, or serum concentration in the media can affect cellular response. | Standardize cell seeding density and passage number. Use a consistent serum batch and concentration. |
| Unexpected increase in the expression of a target gene. | A paradoxical upregulation of components of the γ-secretase complex, like presenilin-1, has been observed with some inhibitors. | Analyze the expression of multiple Notch target genes (e.g., HES1, HEY1) and components of the γ-secretase complex to get a comprehensive picture of the signaling pathway's status. |
| Drug precipitation in culture media. | This compound may have limited solubility in certain media or at high concentrations. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final concentration in the media does not exceed its solubility limit. Perform a solubility test before starting the experiment. |
Unexpected Results in In Vivo Experiments
| Observed Issue | Potential Cause | Suggested Solution |
| Significant weight loss or signs of toxicity in animal models. | Off-target inhibition of Notch signaling in the gastrointestinal tract. | Reduce the dosage of this compound or consider an alternative dosing schedule (e.g., intermittent dosing). Monitor animal health closely and perform histological analysis of the gastrointestinal tract. |
| Lack of tumor growth inhibition. | Insufficient drug exposure at the tumor site or a Notch-independent tumor model. | Verify the pharmacokinetic properties of this compound in the chosen animal model. Confirm the dependence of the tumor model on the Notch signaling pathway through genetic or molecular profiling. |
| Tumor relapse after initial response. | Development of resistance to this compound. | Investigate potential resistance mechanisms, such as mutations in the γ-secretase complex or activation of bypass signaling pathways. Consider combination therapies to overcome resistance. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Various Tumor Cell Lines | Mixed | 0.005 - 20 |
| Endothelial Cells | - | 0.005 - 20 |
| Data synthesized from publicly available information.[4] |
Table 2: Pharmacodynamic Effects of this compound in a Phase I Clinical Trial
| Dose Cohort | Inhibition of Plasma Amyloid-β |
| 30-60 mg | 80-90% |
| Data from a first-in-human phase I study.[1][3] |
Key Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model.
Methodology:
-
Cell Implantation: Subcutaneously inject 1x10^6 to 5x10^6 cancer cells (in a suitable matrix like Matrigel) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer this compound orally at a predetermined dose and schedule (e.g., daily or thrice weekly). Include a vehicle control group.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
References
Technical Support Center: Enhancing the In Vivo Efficacy of LY900009
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing LY900009 in in vivo experiments. Our aim is to address common challenges and provide detailed methodologies to improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of γ-secretase, an enzyme crucial for the activation of the Notch signaling pathway.[1][2] By inhibiting γ-secretase, this compound prevents the cleavage and release of the Notch intracellular domain (NICD), which subsequently blocks the transcription of Notch target genes. This pathway is often dysregulated in various malignancies, playing a role in cancer stem cell survival and proliferation.
Q2: What is a recommended starting dose and schedule for in vivo studies with this compound?
A2: A clinical Phase I trial determined a maximum tolerated dose (MTD) of 30 mg administered orally three times a week.[1][2] This regimen was found to exceed the level of target inhibition observed in preclinical models necessary for tumor regression.[1][2] For preclinical mouse models, a starting point could be to extrapolate from this, considering interspecies allometric scaling. It is crucial to perform a dose-finding study in your specific animal model to determine the optimal balance between efficacy and toxicity.
Q3: What are the most common in vivo toxicities associated with this compound and other γ-secretase inhibitors?
A3: The most frequently observed adverse events are related to on-target inhibition of Notch signaling in healthy tissues, particularly the gastrointestinal (GI) tract.[3] This can manifest as diarrhea, weight loss, and mucosal inflammation.[1][2] These side effects are due to the role of Notch in maintaining intestinal stem cell homeostasis.
Q4: How can I monitor the pharmacodynamic effects of this compound in my animal model?
A4: A reliable method to confirm target engagement is to measure the downstream effects of Notch inhibition. This can be done by assessing the expression of Notch target genes, such as Hes1, in tumor tissue or surrogate tissues like hair follicles via quantitative PCR.[4] Another common pharmacodynamic marker for γ-secretase inhibition is the level of amyloid-β (Aβ) peptide in the plasma, which has been shown to be inhibited by this compound in a dose-dependent manner.[1][2]
Troubleshooting In Vivo Experiments with this compound
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in tumor response between animals in the same treatment group. | Inconsistent drug formulation or administration. | Ensure a homogenous suspension of this compound in the vehicle before each gavage. Use precise oral gavage techniques to ensure consistent dosing. |
| Tumor heterogeneity. | Use cell lines with stable expression of Notch pathway components. For patient-derived xenografts (PDXs), ensure tumors are of a similar passage number and size at the start of the experiment. | |
| Significant weight loss and severe diarrhea in treated animals. | On-target gastrointestinal toxicity from Notch inhibition. | Consider an intermittent dosing schedule (e.g., three times a week) instead of daily dosing to allow for recovery of the GI tract.[1] |
| Co-administration with corticosteroids, such as prednisone, has been shown to mitigate GI toxicity of γ-secretase inhibitors.[2] | ||
| Lack of significant anti-tumor efficacy. | Insufficient target engagement. | Confirm Notch pathway inhibition by measuring pharmacodynamic markers like Hes1 expression in tumor tissue. Increase the dose of this compound if tolerated, or optimize the dosing schedule. |
| Off-target effects leading to compensatory signaling. | Profile this compound against a panel of kinases to identify potential off-target activities that could be driving resistance. Consider combination therapies to block escape pathways. | |
| Poor oral bioavailability. | Optimize the vehicle formulation to improve solubility and absorption. Common vehicles for oral gavage of hydrophobic small molecules include solutions with co-solvents like PEG 400, Solutol HS-15, or cyclodextrins. | |
| Inconsistent tumor engraftment or growth in control animals. | Suboptimal cell health or injection technique. | Ensure cancer cells are harvested during the exponential growth phase and have high viability (>90%) before injection. Consider co-injecting cells with Matrigel to support initial tumor formation.[5][6] |
| Host immune response. | Use highly immunodeficient mouse strains (e.g., NSG mice) for xenograft studies to minimize rejection of human tumor cells.[7] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture and Implantation:
-
Culture a human cancer cell line with known Notch pathway activation (e.g., a T-ALL cell line like HPB-ALL) under standard conditions.
-
Harvest cells during the exponential growth phase with a viability of >90%.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1 x 10^7 cells into the flank of 6-8 week old female athymic nude mice.
-
-
Tumor Growth Monitoring and Group Allocation:
-
Monitor tumor growth 2-3 times per week using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. A common vehicle for oral gavage of similar small molecules is 10% Solutol HS-15 in PEG 400.[8] Ensure the final formulation is a homogenous suspension.
-
Administer this compound orally via gavage at the desired dose and schedule (e.g., 30 mg/kg, three times per week). The control group should receive the vehicle alone.
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for clinical signs of toxicity, particularly diarrhea and changes in behavior.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when significant toxicity is observed.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, collect tumor tissue and blood samples.
-
Analyze tumor tissue for Notch pathway inhibition by measuring NICD levels via Western blot or Hes1 mRNA levels by qPCR.
-
Measure plasma levels of amyloid-β as a surrogate marker of γ-secretase inhibition.
-
Protocol 2: Assessment of Notch Inhibition in a Surrogate Tissue
-
Animal Treatment:
-
Treat non-tumor-bearing mice with this compound or vehicle as described in Protocol 1.
-
-
Hair Follicle Collection:
-
At various time points after treatment, anesthetize the mice and pluck hair follicles from the dorsal skin.
-
-
RNA Extraction and qPCR:
-
Immediately process the hair follicles for RNA extraction.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of the Notch target gene Hes1. A significant decrease in Hes1 expression in the this compound-treated group compared to the vehicle group indicates target engagement.
-
Data Presentation
Table 1: Hypothetical In Vivo Efficacy of this compound in Different Xenograft Models
| Xenograft Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| T-ALL (HPB-ALL) | Vehicle | - | 0 | +2 |
| This compound | 30 mg/kg, 3x/week | 75 | -8 | |
| Breast Cancer (MDA-MB-231) | Vehicle | - | 0 | +1 |
| This compound | 30 mg/kg, 3x/week | 40 | -7 | |
| Pancreatic Cancer (Panc-1) | Vehicle | - | 0 | +3 |
| This compound | 30 mg/kg, 3x/week | 55 | -9 |
Note: This data is illustrative and intended to provide a framework for presenting experimental results. Actual results may vary.
Table 2: Pharmacodynamic Effects of this compound in a T-ALL Xenograft Model
| Treatment Group | Tumor Hes1 mRNA Expression (Fold Change vs. Vehicle) | Plasma Amyloid-β Levels (pg/mL) |
| Vehicle | 1.0 | 250 ± 30 |
| This compound (30 mg/kg, 3x/week) | 0.2 ± 0.05 | 50 ± 10 |
Note: This data is illustrative and intended to provide a framework for presenting experimental results. Actual results may vary.
Visualizations
References
- 1. A first-in-human phase I study of the oral Notch inhibitor, this compound, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Notch inhibitors induce diarrhea, hypercrinia and secretory cell metaplasia in the human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vascularcell.com [vascularcell.com]
- 5. researchgate.net [researchgate.net]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Humanized mouse xenograft models: narrowing the tumor-microenvironment gap - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NOTCH INHIBITION AS A PROMISING NEW APPROACH TO CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
Navigating LY900009 Experiments: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the investigational Notch inhibitor, LY900009, this guide provides answers to frequently asked questions and detailed protocols based on the initial phase I clinical trial data. The aim is to offer a centralized resource to clarify common queries and provide a foundational understanding of the compound's behavior in a clinical setting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the Notch signaling pathway. It functions by selectively inhibiting the γ-secretase protein, a key component in the activation of Notch signaling. The Notch pathway is crucial for regulating stem cell development and survival and is often dysregulated in various cancers.
Q2: What is the recommended maximum tolerated dose (MTD) for this compound in a clinical setting?
A2: The recommended MTD for future studies is 30 mg administered orally three times a week (every Monday, Wednesday, and Friday). This dosage was determined during a phase I dose-escalation study and is considered to exceed the target inhibition level observed in preclinical models for promoting tumor regression.
Q3: What were the common adverse events observed during the phase I trial?
A3: The most frequently reported study drug-related adverse events were gastrointestinal in nature. These included diarrhea (46%), vomiting (34%), anorexia (31%), and nausea (31%). Fatigue was also a common side effect, reported in 23% of patients.
Q4: Were there any dose-limiting toxicities (DLTs) identified?
A4: Yes, a dose-limiting toxicity of grade III mucosal inflammation was observed at the 30 mg dose level.
Q5: What is the pharmacokinetic profile of this compound?
A5: this compound is rapidly absorbed after oral administration, with the median time to maximum plasma concentration (tmax) occurring between 1 and 4 hours post-dose.
Q6: Was there any evidence of anti-tumor activity in the phase I trial?
A6: While no objective responses were observed, five patients experienced stable disease. Notably, one patient with ovarian cancer who received the 15 mg dose showed a marked increase in glandular mucin, which is consistent with the pharmacological inhibition of the Notch pathway.
Data Summary
Adverse Events in Phase I Trial
| Adverse Event | Frequency |
| Diarrhea | 46% |
| Vomiting | 34% |
| Anorexia | 31% |
| Nausea | 31% |
| Fatigue | 23% |
Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Median tmax | 1-4 hours |
Experimental Protocols
Phase I Clinical Trial Methodology
The first-in-human phase I study of this compound was conducted in two parts:
-
Part A: Dose Escalation: This part involved cohorts of three patients with advanced cancer. A modified continual reassessment method was used to escalate the dose of this compound, which was administered orally three times a week (Monday, Wednesday, Friday) over a 28-day cycle. The primary objective was to determine the maximum tolerated dose (MTD).
-
Part B: Dose Confirmation: This part of the study focused on patients with ovarian cancer to confirm the determined dose.
Secondary endpoints of the study included assessing the toxicity profile, pharmacokinetics, pharmacodynamics, and any anti-tumor activity of this compound.
Visualizations
Validation & Comparative
A Comparative Guide to LY900009 and Other Gamma-Secretase Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LY900009 and other notable gamma-secretase inhibitors. The following sections detail the mechanism of action, comparative efficacy, and experimental protocols to assist in the evaluation of these compounds for research and therapeutic development.
Gamma-secretase is a multi-subunit intramembrane protease complex that plays a crucial role in cellular signaling and is implicated in both Alzheimer's disease and cancer. It is responsible for the final cleavage of the Amyloid Precursor Protein (APP) to produce amyloid-beta (Aβ) peptides, the main component of amyloid plaques in Alzheimer's disease. Additionally, it cleaves the Notch receptor, releasing the Notch Intracellular Domain (NICD) which translocates to the nucleus to regulate gene expression involved in cell fate decisions.
Gamma-secretase inhibitors (GSIs) are a class of small molecules that block the activity of this enzyme. This compound is a potent, orally bioavailable small molecule inhibitor of the gamma-secretase protein, which has been investigated in clinical trials for its potential as an anti-cancer agent by targeting the Notch signaling pathway.[1] This guide will compare this compound with other well-characterized GSIs, focusing on their potency, selectivity, and the experimental methods used to assess their activity.
The Gamma-Secretase Signaling Pathway
The following diagram illustrates the central role of the gamma-secretase complex in cleaving two of its key substrates, the Amyloid Precursor Protein (APP) and the Notch receptor. Inhibition of this complex is the primary mechanism of action for this compound and other GSIs.
Comparative Performance of Gamma-Secretase Inhibitors
The following table summarizes the available quantitative data for this compound and other selected gamma-secretase inhibitors. It is important to note that the IC50 values can vary depending on the specific assay conditions, cell types, and substrate used. Therefore, direct comparison across different studies should be interpreted with caution.
| Inhibitor | Target | IC50 (nM) | Selectivity (APP vs. Notch) | Key Findings |
| This compound | γ-Secretase | Not publicly available in preclinical studies | Primarily targets Notch signaling | In a Phase I clinical trial for advanced cancer, this compound demonstrated dose-dependent inhibition of plasma amyloid-β levels, a pharmacodynamic marker of gamma-secretase inhibition.[1][2] |
| Semagacestat (LY450139) | γ-Secretase | Aβ40: ~10-14, Notch: ~14 | Non-selective | Showed reduction in plasma Aβ but failed in Phase III trials for Alzheimer's disease due to worsening of clinical measures of cognition and the ability to perform activities of daily living.[3][4] |
| Avagacestat (BMS-708163) | γ-Secretase | Aβ40: 0.3, Aβ42: 0.27, NICD: 0.84 | ~3-fold selective for APP over Notch | Developed to be a Notch-sparing GSI, but clinical development for Alzheimer's disease was discontinued. |
| DAPT | γ-Secretase | Total Aβ: 115, Aβ42: 200 | Non-selective | A widely used research tool for studying gamma-secretase inhibition in vitro and in vivo.[4] |
| Compound E | γ-Secretase | Aβ40: 0.24, Aβ42: 0.37, Notch: 0.32 | Non-selective | A potent GSI often used as a reference compound in research.[4] |
| PF-03084014 (Nirogacestat) | γ-Secretase | 6.2 (cell-free Aβ) | ~1.5 to 2-fold selective for APP over Notch | Has shown clinical activity in desmoid tumors.[5] |
| MK-0752 | γ-Secretase | Notch: 55 | Non-selective | Investigated in combination with chemotherapy for breast cancer.[6] |
| RO4929097 | γ-Secretase | Low nanomolar range for Notch | Selective for Notch | Showed preliminary antitumor activity in a Phase I trial in patients with advanced solid tumors.[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of gamma-secretase inhibitors. Below are representative protocols for key experiments cited in the literature.
In Vitro Gamma-Secretase Activity Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of isolated gamma-secretase.
1. Preparation of Gamma-Secretase Enriched Membranes:
-
Culture a suitable cell line (e.g., HEK293, CHO, or HeLa cells) to confluency.
-
Harvest cells and resuspend in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Lyse the cells using a Dounce homogenizer or sonication.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.
-
Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
Resuspend the membrane pellet in a suitable buffer for storage at -80°C.
2. Gamma-Secretase Reaction:
-
Thaw the membrane preparation on ice.
-
In a microplate, combine the membrane preparation, a recombinant substrate (e.g., purified C100-FLAG, the C-terminal fragment of APP), and the test compound (e.g., this compound or other GSIs) at various concentrations.
-
The reaction buffer typically contains a detergent (e.g., CHAPSO) to solubilize the enzyme complex and lipids.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).
3. Detection of Cleavage Products (Aβ or NICD):
-
Stop the reaction by adding a denaturing agent or by freezing.
-
The amount of generated Aβ peptide is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Alternatively, for Notch cleavage, a recombinant Notch substrate can be used, and the resulting NICD fragment can be detected by Western blotting using an antibody specific to the intracellular domain.
Cellular Gamma-Secretase Activity Assay
This assay assesses the ability of a compound to inhibit gamma-secretase activity within a cellular context, providing insights into cell permeability and off-target effects.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293 cells stably overexpressing APP or a Notch construct) in a multi-well plate.
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with various concentrations of the gamma-secretase inhibitor (e.g., this compound) for a specified duration (e.g., 24 hours).
2. Sample Collection:
-
Conditioned Media: Collect the cell culture supernatant to measure the levels of secreted Aβ peptides.
-
Cell Lysate: Wash the cells with PBS and then lyse them in a suitable lysis buffer containing protease inhibitors to measure intracellular levels of APP C-terminal fragments (CTFs) and NICD.
3. Analysis of Gamma-Secretase Products:
-
Aβ Quantification: Use a specific ELISA kit to measure the concentration of Aβ40 and Aβ42 in the conditioned media.
-
Western Blotting: Separate the proteins in the cell lysates by SDS-PAGE and transfer them to a membrane. Probe the membrane with specific antibodies to detect the accumulation of APP-CTFs (a sign of gamma-secretase inhibition) and the reduction of NICD levels.
Notch Signaling Reporter Assay
This assay specifically measures the downstream consequences of Notch cleavage inhibition.
1. Cell Line and Plasmids:
-
Use a cell line (e.g., HEK293) that is co-transfected with:
-
A constitutively active form of the Notch receptor.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the NICD-activated transcription factor CSL (e.g., Hes1 promoter).
-
2. Assay Procedure:
-
Plate the transfected cells and treat them with a range of concentrations of the GSI.
-
After an incubation period (e.g., 24-48 hours), lyse the cells.
-
Measure the luciferase activity using a luminometer.
3. Data Interpretation:
-
A decrease in luciferase activity indicates that the GSI is inhibiting Notch cleavage and the subsequent signaling pathway. The IC50 value for Notch inhibition can be determined from the dose-response curve.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the in vitro evaluation of a novel gamma-secretase inhibitor.
Conclusion
References
- 1. A first-in-human phase I study of the oral Notch inhibitor, this compound, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-clinical studies of a novel anti-mitotic agent, amphethinile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peripheral and central effects of γ-secretase inhibition by semagacestat in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notch inhibition overcomes resistance to tyrosine kinase inhibitors in EGFR-driven lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LY900009 and RO4929097 in Notch Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent gamma-secretase inhibitors (GSIs), LY900009 and RO4929097, which have been investigated for their roles in modulating the Notch signaling pathway, primarily in the context of oncology. Both compounds function by inhibiting the gamma-secretase complex, a critical enzyme in the activation of Notch receptors.
Mechanism of Action: Targeting the Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development and tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. The pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage, mediated by the gamma-secretase complex, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL and co-activators, leading to the transcription of target genes such as those in the HES and HEY families. Both this compound and RO4929097 are small molecule inhibitors that target and block the activity of the gamma-secretase complex, thereby preventing the release of NICD and inhibiting the downstream signaling cascade.
LY900009: Evaluating Efficacy in Diverse Cancer Landscapes
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the investigational γ-secretase inhibitor, LY900009, reveals a nuanced profile of its anti-cancer efficacy across different tumor types. This guide synthesizes available preclinical and clinical data to offer researchers, scientists, and drug development professionals a comparative overview of this compound's performance against standard-of-care treatments, supported by detailed experimental methodologies.
Mechanism of Action: Targeting the Notch Signaling Pathway
This compound is an oral, selective inhibitor of the γ-secretase enzyme, a critical component of the Notch signaling pathway.[1] Dysregulation of the Notch pathway is implicated in the development and progression of numerous cancers. By inhibiting γ-secretase, this compound prevents the cleavage and activation of Notch receptors, thereby disrupting downstream signaling cascades that promote cancer cell proliferation, survival, and resistance to therapy.
References
A Comparative Guide to the Efficacy of LY900009 and Other Notch Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation, is frequently dysregulated in various cancers. This has led to the development of multiple therapeutic agents targeting this pathway. This guide provides an objective comparison of the efficacy of LY900009, a selective gamma-secretase inhibitor (GSI), with other notable Notch inhibitors, supported by available preclinical and clinical data.
Overview of Notch Inhibitors
Notch inhibitors primarily fall into two categories: gamma-secretase inhibitors (GSIs) that block the final cleavage and activation of Notch receptors, and monoclonal antibodies that target either the Notch receptors or their ligands. This guide will focus on comparing this compound with other GSIs such as AL101, crenigacestat (LY3039478), MK-0752, and RO4929097, as well as the monoclonal antibody, brontictuzumab.
Preclinical Efficacy
The preclinical efficacy of these inhibitors has been evaluated in various cancer cell lines and animal models. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro, while tumor growth inhibition (TGI) in xenograft models provides an indication of in vivo efficacy.
| Inhibitor | Target | In Vitro Efficacy (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Key Findings |
| This compound | γ-secretase | Data not publicly available in detail. | Showed tumor regression in Notch-dependent tumor models. | A potent, orally active inhibitor of Notch signaling.[1] |
| AL101 | γ-secretase | Potent inhibitory effects on growth and NOTCH target gene expression in organoid models with NOTCH1 activating mutations.[2] Limited effects were seen in cell lines with wild-type NOTCH1.[2] | Significant tumor growth inhibition in adenoid cystic carcinoma (ACC) patient-derived xenograft (PDX) models with Notch activating mutations.[3] Also showed potency in TNBC PDX models with a "Notch-on" signature.[4] | Antitumor activity appears to be restricted to tumors with a constitutively activated Notch pathway.[2] |
| Crenigacestat (LY3039478) | γ-secretase | IC50 of ~1 nM in most tumor cell lines tested.[5] | Resulted in significantly increased survival and delayed tumor growth in a clear cell renal cell carcinoma (CCRCC) xenograft model (769-P cells).[6] Also inhibited tumor growth in patient-derived tumors of various cancers.[4] | A potent inhibitor of Notch-1 intracellular domain (N1ICD) cleavage.[6] |
| MK-0752 | γ-secretase | IC50 of ~50 nM for inhibiting gamma-secretase.[1] IC50 of 6.2 µM for inducing G0/G1 arrest in T-ALL cell lines with Notch-activating mutations.[7] | Suppresses tumor growth and depletes tumor-initiating cells in xenograft models.[1] Showed efficacy in a T-cell acute lymphoblastic leukemia model with once-per-week dosing.[2] | A highly potent and specific GSI.[1] |
| RO4929097 | γ-secretase | Low nanomolar IC50 in cell-free and cellular assays.[5] | Demonstrated antitumor activity in 7 of 8 xenograft models tested, with efficacy maintained after dosing cessation.[5] Showed tumor growth inhibition in advanced-stage glioblastoma xenografts.[8] | A potent and selective inhibitor that produces a less transformed, slower-growing phenotype rather than inducing apoptosis.[5] |
| Brontictuzumab | Notch1 Receptor | Inhibits DLL4-dependent activation of Notch1.[9] Reduces levels of Notch1 intracellular domain in HPB-ALL cell lines.[9] | Reduces tumor burden in a T-ALL xenograft model.[9] | A monoclonal antibody that selectively binds to the negative regulatory region of Notch1.[9] |
Clinical Efficacy
Clinical trials provide crucial data on the safety and efficacy of these inhibitors in cancer patients. The following table summarizes key findings from clinical studies.
| Inhibitor | Phase | Cancer Type(s) | Key Efficacy Results |
| This compound | Phase I | Advanced Solid Tumors | No objective responses were observed, but 5 out of 35 patients had stable disease. The recommended Phase 2 dose was determined to be 30 mg thrice weekly.[7][10] |
| AL101 | Phase II (ACCURACY trial) | Recurrent/Metastatic Adenoid Cystic Carcinoma (ACC) with NOTCH activating mutations | In patients receiving a 4 mg dose, the disease control rate was 69% (15% partial response, 53% stable disease).[11] Median response duration was longer for AL101 compared to brontictuzumab (9.9 vs. 1.7 months).[1] |
| Crenigacestat (LY3039478) | Phase I | Advanced Solid Tumors | No complete or partial responses were observed in a study with Japanese patients. One patient with a desmoid tumor showed tumor shrinkage and had stable disease for 22.5 months. In another Phase I trial, the disease control rate was 73% in an expansion cohort of ACC patients, with 4 patients having stable disease for ≥6 months.[9] |
| MK-0752 | Phase I | Advanced Solid Tumors | Clinical benefit was observed, and the weekly dosing schedule was generally well-tolerated.[2] |
| RO4929097 | Phase I | Refractory Metastatic or Locally Advanced Solid Tumors | Evidence of antitumor activity was observed. |
| Brontictuzumab | Phase I | Solid Tumors | In patients with tumors overexpressing activated Notch1, the overall clinical benefit rate was 53% (stable disease or partial response).[12] Partial responses were seen in patients with ACC.[12] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the Notch signaling pathway, a typical experimental workflow for evaluating inhibitor efficacy, and a comparison of the mechanisms of action.
Caption: The canonical Notch signaling pathway.
Caption: A typical workflow for preclinical evaluation of Notch inhibitors.
Caption: Comparison of the primary mechanisms of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of Notch inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the Notch inhibitor or vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
This method assesses the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The Notch inhibitor is administered orally or via injection according to a specific dosing schedule (e.g., daily, thrice weekly). The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers, typically calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Pharmacodynamic (PD) Assays
PD assays are used to confirm that the drug is hitting its target and modulating the intended pathway.
-
Sample Collection: Tumor tissue, peripheral blood mononuclear cells (PBMCs), or other relevant tissues are collected from treated and control animals or patients.
-
Western Blot for NICD: Protein lysates are prepared from the collected samples. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the cleaved, active form of Notch (NICD).
-
Quantitative PCR (qPCR) for Hes1: RNA is extracted from the samples and reverse-transcribed into cDNA. The expression level of the Notch target gene Hes1 is quantified using qPCR and normalized to a housekeeping gene.
-
Immunohistochemistry (IHC) for NICD: Tumor tissues are fixed, sectioned, and stained with an antibody against NICD to visualize the presence and localization of the activated Notch receptor within the tumor microenvironment.
Conclusion
This compound demonstrates its potential as a Notch signaling inhibitor, with evidence of disease stabilization in early clinical trials. When compared to other Notch inhibitors, the landscape is diverse. Gamma-secretase inhibitors like AL101 and crenigacestat have shown promising activity, particularly in genetically defined patient populations such as those with NOTCH-mutated adenoid cystic carcinoma. Monoclonal antibodies like brontictuzumab offer a more targeted approach by specifically blocking the Notch1 receptor, which may translate to a different efficacy and safety profile.
The choice of a particular Notch inhibitor for further development or clinical application will likely depend on the specific cancer type, the status of Notch pathway activation, and the desired therapeutic window. The data presented in this guide, compiled from various preclinical and clinical studies, provides a foundational resource for researchers and clinicians in the field of oncology to make informed decisions regarding the use and future investigation of these targeted therapies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase I Trial of Weekly MK-0752 in Children with Refractory Central Nervous System Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Phase I Trial of MK-0752 in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the NOTCH pathway using γ-secretase inhibitor RO4929097 has limited antitumor activity in established glial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Anti-myeloma effect of pharmacological inhibition of Notch/gamma-secretase with RO4929097 is mediated by modulation of tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Notch Signaling Enhances Antitumor Activity of Histone Deacetylase Inhibitor LAQ824 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vitro Specificity of LY900009: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro specificity of LY900009, a potent γ-secretase inhibitor, against other notable inhibitors of the same class: Crenigacestat (LY3039478) and AL101 (BMS-906024). The objective is to offer a clear, data-driven assessment to aid researchers in selecting the most appropriate tool compound for their studies on Notch signaling and other γ-secretase-dependent pathways.
Introduction to γ-Secretase Inhibitors
This compound is a small molecule inhibitor that targets the γ-secretase complex, a multi-subunit protease crucial for the cleavage of several transmembrane proteins, including the Notch receptors (Notch1-4) and the amyloid precursor protein (APP).[1][2] Dysregulation of the Notch signaling pathway is implicated in various cancers, making γ-secretase an attractive therapeutic target.[2] Crenigacestat and AL101 are also potent inhibitors of γ-secretase that have been evaluated in clinical trials.[3][4][5][6] Assessing the specificity of these inhibitors is paramount to understanding their biological effects and potential off-target liabilities.
Comparative In Vitro Potency
The on-target potency of this compound, Crenigacestat, and AL101 has been evaluated in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | γ-secretase | 0.27 | Not specified | [7] |
| Crenigacestat (LY3039478) | Notch | ~1 | Cell-based | [8][9] |
| Notch | 0.41 | Not specified | [10] | |
| AL101 (BMS-906024) | Notch1 | 1.6 | Cell-based | [11][12] |
| Notch2 | 0.7 | Cell-based | [11][12] | |
| Notch3 | 3.4 | Cell-based | [11][12] | |
| Notch4 | 2.9 | Cell-based | [11][12] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Assessment of Specificity and Off-Target Effects
Experimental Protocols
To enable researchers to conduct their own comparative studies, a detailed protocol for a cell-based γ-secretase activity assay is provided below. This protocol is a composite based on established methodologies.[15][16][17][18]
Cell-Based γ-Secretase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against γ-secretase activity in a cellular context.
Materials:
-
U2OS cell line stably expressing a green fluorescent protein (GFP)-tagged APP-C99 construct (or a similar reporter cell line).[15][19]
-
Cell culture medium and supplements.
-
Test compounds (this compound, Crenigacestat, AL101) dissolved in a suitable solvent (e.g., DMSO).
-
DAPI solution for nuclear staining.
-
96-well black, clear-bottom microplates.
-
High-content imaging system or fluorescence microscope.
-
Image analysis software.
Procedure:
-
Cell Seeding: Seed the reporter cell line into 96-well microplates at a density that will result in a sub-confluent monolayer at the time of analysis. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤0.1% DMSO).
-
Remove the overnight culture medium from the cells and add the medium containing the various concentrations of the test compounds. Include vehicle-only wells as a negative control.
-
Incubate the plates for 24 hours at 37°C.
-
Cell Staining: After the incubation period, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Wash the cells with PBS and stain the nuclei with DAPI solution for 5 minutes.
-
Wash the cells with PBS to remove excess stain.
-
Image Acquisition: Acquire images of the cells using a high-content imaging system or a fluorescence microscope. Capture images in both the GFP and DAPI channels.
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity of the GFP-tagged APP-C99 substrate within the cells. The DAPI stain allows for cell counting and normalization of the GFP signal to the number of cells.
-
Data Analysis: Calculate the percentage of inhibition of γ-secretase activity for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing Key Concepts
To further clarify the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for the in vitro cell-based γ-secretase activity assay.
Caption: Inhibition of the Notch signaling pathway by this compound.
Conclusion
This compound is a highly potent inhibitor of γ-secretase, demonstrating sub-nanomolar IC50 values. Its on-target potency appears comparable to, or greater than, other well-characterized γ-secretase inhibitors such as Crenigacestat and AL101. However, a comprehensive understanding of its specificity requires further investigation through broad-panel off-target screening. The provided experimental protocol offers a standardized method for researchers to perform head-to-head comparisons of these inhibitors in their own laboratories. Such studies are crucial for the accurate interpretation of experimental results and for the development of selective and safe therapeutics targeting the γ-secretase complex.
References
- 1. A first-in-human phase I study of the oral Notch inhibitor, this compound, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The critical role of γ-secretase and its inhibitors in cancer and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crenigacestat - My Cancer Genome [mycancergenome.org]
- 5. A phase I study of AL101, a pan-NOTCH inhibitor, in patients (pts) with locally advanced or metastatic solid tumors. - ASCO [asco.org]
- 6. AL101, a gamma-secretase inhibitor, has potent antitumor activity against adenoid cystic carcinoma with activated NOTCH signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crenigacestat | Gamma-secretase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of Clinical Candidate BMS-906024: A Potent Pan-Notch Inhibitor for the Treatment of Leukemia and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nuanced and far-reaching effects of gamma secretase inhibition in the multiple myeloma patients | Fred Hutchinson Cancer Center [fredhutch.org]
- 14. γ-Secretase: Once and future drug target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. innoprot.com [innoprot.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. γ-Secretase Activity Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
Comparative Analysis of LY900009: A Cross-Validation Study in Multiple Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Notch Signaling Inhibitor LY900009 Against Other γ-Secretase Inhibitors.
This guide provides a comprehensive cross-validation of the investigational drug this compound, a potent, orally active inhibitor of Notch signaling through the selective inhibition of the γ-secretase protein.[1] The following sections present a comparative analysis of this compound with other notable γ-secretase inhibitors (GSIs), supported by available preclinical data from various cancer cell lines. This guide is intended to offer an objective resource for evaluating the therapeutic potential of this compound in oncology research and development.
Performance Comparison of γ-Secretase Inhibitors
The therapeutic potential of targeting the Notch signaling pathway, which is aberrantly activated in a variety of cancers, has led to the development of several GSIs. While direct head-to-head studies with comprehensive IC50 values across a wide panel of cell lines are limited in publicly available literature, this section aggregates available data to facilitate a comparative assessment of this compound against other well-known GSIs such as RO4929097, Semagacestat, and DAPT.
Table 1: Comparative Efficacy (IC50) of γ-Secretase Inhibitors in Select Cancer Cell Lines
| Cell Line | Cancer Type | This compound (nM) | RO4929097 (nM) | Semagacestat (nM) | DAPT (nM) | Reference |
| T-ALL Cell Lines | ||||||
| ALL-SIL | T-Cell Acute Lymphoblastic Leukemia | Data not available | Data not available | Data not available | Data not available | [2] |
| KOPT-K1 | T-Cell Acute Lymphoblastic Leukemia | Data not available | Data not available | Data not available | Data not available | [2] |
| DND-41 | T-Cell Acute Lymphoblastic Leukemia | Data not available | Data not available | Data not available | Data not available | [2] |
| HPB-ALL | T-Cell Acute Lymphoblastic Leukemia | Data not available | Data not available | Data not available | Data not available | [2] |
| Solid Tumor Cell Lines | ||||||
| Ovarian Cancer | Ovarian Cancer | Preclinical models suggest efficacy[1] | Data not available | Data not available | Data not available | [1] |
| Leiomyosarcoma | Soft Tissue Sarcoma | Preclinical models suggest efficacy | Data not available | Data not available | Data not available |
Experimental Protocols
The following section details the methodologies for key experiments relevant to the cross-validation of γ-secretase inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or other GSIs. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[3]
-
Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Notch Signaling Pathway Inhibition by this compound
This compound targets the γ-secretase complex, a critical enzyme in the Notch signaling pathway. The binding of a Notch ligand to its receptor on an adjacent cell initiates a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with CSL and MAML, leading to the transcription of Notch target genes that regulate cell proliferation, differentiation, and survival.[2][4][5] this compound inhibits this final cleavage step, thereby blocking the entire downstream signaling cascade.
Caption: Inhibition of the Notch signaling pathway by this compound.
Experimental Workflow for Cross-Validation of this compound
A systematic workflow is essential for the robust cross-validation of a drug candidate across multiple cell lines. This involves parallel testing of the compound of interest and its alternatives to ensure a fair and accurate comparison of their efficacy.
Caption: Workflow for the cross-validation of this compound efficacy.
References
LY900009: A Comparative Analysis of Preclinical and Clinical Trial Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data and clinical trial results for LY900009, a potent, orally bioavailable small molecule inhibitor of Notch signaling through the selective inhibition of γ-secretase. This document is intended to offer an objective overview to researchers, scientists, and professionals involved in drug development, presenting available data to inform future research and development strategies.
Executive Summary
This compound demonstrated potent Notch signaling inhibition in preclinical studies, translating to a well-defined safety and pharmacodynamic profile in a Phase I clinical trial. While preclinical models suggested significant anti-tumor efficacy, the clinical trial primarily established the maximum tolerated dose and schedule, with limited anti-tumor responses observed as a monotherapy. A key finding from the clinical study was that the recommended dose for further studies exceeds the target inhibition level identified in preclinical models as necessary for tumor regression, suggesting that achieving the required therapeutic window in humans is feasible. However, a notable gap exists in the publicly available, detailed quantitative preclinical efficacy and toxicology data, which limits a direct, in-depth comparison with clinical outcomes.
Data Presentation
Table 1: Preclinical Data Summary for this compound
| Parameter | Finding | Source |
| Mechanism of Action | Selective inhibitor of γ-secretase, leading to the inhibition of Notch signaling. | [1] |
| In Vitro Potency (IC50) | 0.005 - 20 nM in various tumor and endothelial cell lines. | [1] |
| In Vivo Efficacy | A single oral dose of 3 mg/kg in a rat model led to inhibition of angiogenesis and tumor regression in Notch-dependent tumor models. | [1] |
| Toxicology | Preclinical toxicology studies indicated that daily dosing resulted in gastroenteropathy. This finding directly influenced the clinical trial dosing schedule. | [2] |
Table 2: Clinical Trial Data Summary for this compound (Phase I)
| Parameter | Finding | Source |
| Study Design | First-in-human, dose-escalation study in patients with advanced cancer. | [3] |
| Patient Population | 35 patients with advanced solid tumors. | [3] |
| Dosing Regimen | Oral, thrice weekly (Monday, Wednesday, Friday) on a 28-day cycle. Doses ranged from 2 mg to 60 mg. | [3] |
| Maximum Tolerated Dose (MTD) | 30 mg, administered thrice weekly. | [3] |
| Dose-Limiting Toxicity (DLT) | Grade 3 mucosal inflammation observed at the 30 mg dose. | [3] |
| Common Adverse Events (AEs) | Diarrhea (46%), vomiting (34%), anorexia (31%), nausea (31%), and fatigue (23%). | [3] |
| Pharmacokinetics (PK) | Rapid absorption with a median time to maximum concentration (tmax) of 1-4 hours post-dose. | [3] |
| Pharmacodynamics (PD) | Dose-dependent inhibition of plasma amyloid-β peptide (a surrogate marker of γ-secretase inhibition), with 80-90% inhibition observed in the 30 mg to 60 mg cohorts. | [3] |
| Anti-tumor Activity | No complete or partial responses were observed. Five patients (14%) experienced stable disease. | [2][3] |
Experimental Protocols
Preclinical In Vivo Efficacy Study (Rat Model) A detailed experimental protocol for the preclinical in vivo efficacy study is not publicly available. The available information states that a single 3 mg/kg oral dose of this compound was administered to rats with Notch-dependent tumors, which resulted in the inhibition of angiogenesis and subsequent tumor regression. The specific tumor models and the quantitative extent of tumor regression have not been disclosed in the available literature.[1]
Phase I Clinical Trial (NCT01158404) The first-in-human Phase I trial was a dose-escalation study involving 35 patients with advanced cancer.[3] The primary objective was to determine the MTD of this compound. Patients received oral doses of this compound three times a week. The study monitored for adverse events, pharmacokinetics, and pharmacodynamics. Pharmacodynamic assessment included the measurement of plasma amyloid-β levels as a surrogate marker for γ-secretase inhibition.[3]
Visualizations
Caption: Mechanism of Action of this compound in the Notch Signaling Pathway.
Caption: High-level workflow of the this compound Phase I clinical trial.
Comparison and Discussion
The transition of this compound from preclinical to clinical development reveals a generally consistent, albeit incomplete, narrative. Preclinically, the compound demonstrated high potency against its target, Notch signaling, with in vitro IC50 values in the low nanomolar range.[1] This potency translated to in vivo anti-tumor activity in a rat model at a relatively low oral dose.[1] A critical preclinical finding was the gastrointestinal toxicity associated with daily dosing, which proactively informed the design of a less frequent, thrice-weekly dosing schedule for the Phase I clinical trial.[2]
The clinical trial successfully established a manageable safety profile for this intermittent dosing schedule, with an MTD of 30 mg.[3] The observed adverse events, primarily gastrointestinal in nature, were consistent with the preclinical toxicology signals.[2][3] Importantly, the pharmacodynamic data from the clinical trial confirmed potent target engagement in humans, with significant inhibition of the surrogate marker, plasma amyloid-β, at doses of 30 mg and above.[3] This level of inhibition was reported to exceed the threshold for anti-tumor activity predicted from preclinical models, indicating that a potentially therapeutic dose level is achievable in patients.[3]
However, the clinical anti-tumor activity of this compound as a monotherapy was modest, with no objective responses and stable disease in a small subset of patients.[3] This contrasts with the more definitive "tumor regression" reported in preclinical models.[1] This discrepancy could be attributed to several factors, including the heterogeneity of advanced cancers in the patient population, the specific preclinical models used (which are not publicly detailed), and the inherent differences between animal models and human physiology.
Conclusion
This compound is a potent inhibitor of Notch signaling with a clear mechanism of action that has been validated in both preclinical and clinical settings. The preclinical data effectively guided the clinical development, particularly in establishing a safe dosing schedule. While the clinical trial did not demonstrate significant monotherapy efficacy in a broad advanced cancer population, it successfully identified a dose and schedule that achieves a level of target inhibition predicted to be therapeutic based on preclinical studies.
For future research, a more detailed public disclosure of preclinical efficacy data, including the specific tumor models and the extent of tumor growth inhibition, would be invaluable for a more robust comparison and to better understand the disconnect between preclinical and clinical anti-tumor activity. Further clinical investigation of this compound may be warranted, potentially in combination with other agents or in more specific, Notch-dependent tumor types, to fully elucidate its therapeutic potential.
References
- 1. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A first-in-human phase I study of the oral Notch inhibitor, this compound, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Disposal Procedures for LY900009: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like LY900009 are paramount for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for the discontinued antineoplastic agent this compound is not publicly available, this document provides essential procedural guidance based on established protocols for cytotoxic and antineoplastic drugs.[1][2][3] this compound, an oral small molecule inhibitor of the Notch signaling pathway, was investigated in clinical trials for advanced cancer.[4][5][6] As with all potent pharmaceutical compounds, strict adherence to safety and disposal protocols is mandatory.
Core Safety and Handling Principles
Before initiating any work with a compound like this compound, it is crucial to consult your institution's Environmental Health and Safety (EHS) department and to have a comprehensive understanding of the general hazards associated with cytotoxic agents.[1][7] These substances are often mutagenic, teratogenic, or carcinogenic.[1]
Key Handling and Disposal Parameters for Cytotoxic Agents
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear double chemotherapy gloves, a protective gown (solid front, long sleeves, tight cuffs), and eye protection (safety goggles or face shield).[3][8] | [3][8] |
| Engineering Controls | All preparation of antineoplastic agents must be performed in a chemical fume hood, glove box, or a Class II B biological safety cabinet (BSC).[3] | [3] |
| Waste Segregation | Strictly segregate cytotoxic waste from other laboratory waste streams.[1][9] Use designated, clearly labeled, leak-proof, and puncture-resistant containers.[7][10][11] | [1][7][9][10][11] |
| Spill Management | Have a chemotherapy spill kit readily available.[3][8] For small spills (<5 mL), trained personnel with appropriate PPE should clean the area. For larger spills, evacuate the area and contact EHS.[3] | [3] |
| Decontamination | Decontaminate work surfaces with a detergent solution followed by clean water.[2] 70% isopropyl alcohol is also a commonly used decontaminant.[8] | [2][8] |
| Final Disposal Method | The standard final disposal method for cytotoxic waste is high-temperature incineration.[12][13] | [12][13] |
Experimental Protocol: General Decontamination of Work Surfaces
This protocol outlines a general procedure for decontaminating laboratory surfaces after handling cytotoxic agents like this compound.
Materials:
-
Low-lint wipes
-
Detergent solution
-
70% Isopropyl Alcohol (IPA) or sterile water
-
Appropriate hazardous waste container
Procedure:
-
Preparation: Ensure all required PPE is worn before starting the decontamination process.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with a detergent solution.
-
Wipe the entire surface in overlapping, unidirectional strokes, beginning from the cleanest area and moving towards the most contaminated.
-
Dispose of the wipe in the designated hazardous waste container.
-
Rinsing: Moisten a new wipe with sterile water or 70% IPA to rinse away any residual detergent.
-
Wipe the surface using the same unidirectional technique.
-
Dispose of the wipe in the hazardous waste container.
-
Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Remove the gown, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container.
Signaling Pathway and Disposal Workflow
Notch Signaling Pathway Inhibition by this compound
This compound is a small molecule inhibitor of Notch signaling, which it achieves by selectively inhibiting the γ-secretase protein.[4][5][6] The Notch signaling pathway is crucial for regulating stem cell development and survival and is often deregulated in various cancers.[4][14]
Logical Workflow for the Disposal of this compound Waste
The proper disposal of waste contaminated with this compound follows a strict, multi-step process to ensure safety and compliance.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific protocols and the Safety Data Sheet for any chemical before handling and disposal.
References
- 1. web.uri.edu [web.uri.edu]
- 2. benchchem.com [benchchem.com]
- 3. uwyo.edu [uwyo.edu]
- 4. A first-in-human phase I study of the oral Notch inhibitor, this compound, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eli Lilly's $660 Million Collaboration and Notch Pathway Signal Inhibitors [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. depts.washington.edu [depts.washington.edu]
- 9. cleanaway.com.au [cleanaway.com.au]
- 10. danielshealth.ca [danielshealth.ca]
- 11. pogo.ca [pogo.ca]
- 12. acewaste.com.au [acewaste.com.au]
- 13. documents.uow.edu.au [documents.uow.edu.au]
- 14. Therapeutic Targeting of Notch Signaling: From Cancer to Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling LY900009
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the investigational Notch inhibitor, LY900009. Adherence to these guidelines is essential to ensure personal safety and minimize environmental exposure. Given its classification as a potential cytotoxic agent, all handling procedures should be performed with the utmost care, assuming the compound is hazardous.
Essential Safety and Personal Protective Equipment (PPE)
All personnel must be trained in the safe handling of cytotoxic compounds before working with this compound.[1][2] Handling activities should occur in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood, to prevent aerosolization and contamination.[3]
A comprehensive personal protective equipment (PPE) protocol is mandatory. The following table summarizes the required PPE for various activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Unpacking & Storage | Two pairs of chemotherapy-tested gloves (ASTM D6978), disposable gown. |
| Weighing & Aliquoting | Two pairs of chemotherapy-tested gloves, disposable impermeable gown (solid front, back closure), eye protection (safety glasses or goggles), and a surgical mask. If not performed in a containment hood, respiratory protection (e.g., N95 respirator) is required.[3] |
| Solution Preparation | Two pairs of chemotherapy-tested gloves, disposable impermeable gown, eye protection, and a surgical mask within a BSC. |
| Spill Cleanup | Two pairs of chemotherapy-tested gloves, disposable impermeable gown, eye protection, and an N95 respirator. A spill kit specifically for cytotoxic agents must be readily available.[1] |
| Waste Disposal | Two pairs of chemotherapy-tested gloves and a disposable gown. |
Note: Gloves should be changed regularly and immediately if contaminated. The outer pair of gloves should be worn over the gown cuff and the inner pair underneath.
Operational and Disposal Plans
A clear and logical workflow is critical to safely manage this compound from receipt to disposal. The following diagram illustrates the recommended operational flow.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste: Contaminated PPE (gowns, gloves, masks), bench paper, and plasticware should be placed in a designated, sealed, and clearly labeled cytotoxic waste container (typically a yellow or black bin).
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant cytotoxic sharps container.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound for in vitro experiments. All steps must be performed within a Class II Biological Safety Cabinet.
-
Preparation of the Work Area:
-
Don all required PPE as specified in the table above.
-
Cover the work surface of the BSC with a disposable, plastic-backed absorbent pad.[3]
-
Assemble all necessary materials: this compound powder, appropriate solvent (e.g., DMSO), sterile conical tubes, and calibrated pipettes.
-
-
Weighing the Compound:
-
If not already aliquoted, weigh the desired amount of this compound powder in a containment hood.
-
Carefully transfer the weighed powder to a sterile conical tube.
-
-
Solubilization:
-
Add the calculated volume of the appropriate solvent to the conical tube containing the this compound powder.
-
Cap the tube securely and vortex until the powder is completely dissolved. Gentle warming may be necessary depending on the solvent and desired concentration.
-
-
Sterilization and Aliquoting:
-
If required for cell culture experiments, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Labeling and Storage:
-
Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at the recommended temperature (e.g., -20°C or -80°C) in a designated and labeled freezer.
-
-
Decontamination and Waste Disposal:
-
Wipe down all surfaces and equipment used with a suitable decontamination solution (e.g., a detergent solution followed by 70% isopropyl alcohol).
-
Dispose of all contaminated materials (pipette tips, tubes, absorbent pads, PPE) in the designated cytotoxic waste containers.[3]
-
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 3. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
